Technical Documentation Center

N-methoxyformamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methoxyformamide
  • CAS: 34005-41-9

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthesis and Purification of N-Methoxyformamide

Executive Summary N-Methoxyformamide (CAS: 34005-41-9) is a specialized hydroxamic acid derivative distinct from the common solvent N-methylformamide. Structurally defined as , it serves as a critical electrophilic formy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxyformamide (CAS: 34005-41-9) is a specialized hydroxamic acid derivative distinct from the common solvent N-methylformamide. Structurally defined as


, it serves as a critical electrophilic formylating agent and a precursor for N-alkoxy-N-formylamides in drug discovery (e.g., siderophore mimics, kinase inhibitors).

Unlike simple alkylamines, the nitrogen atom in O-methylhydroxylamine possesses reduced nucleophilicity due to the alpha-effect and the inductive withdrawal of the oxygen. Consequently, standard formylation protocols (e.g., refluxing ethyl formate) often suffer from sluggish kinetics. This guide details a self-validating, high-yield protocol using in situ generated Acetic Formic Anhydride (AFA), a method chosen for its kinetic superiority and chemoselectivity.

Part 1: Strategic Route Selection

The Chemical Problem

The synthesis requires forming an amide bond on an electron-deficient nitrogen.

  • Route A: Ethyl Formate (Reflux)

    • Pros: Cheap, simple workup.

    • Cons: Requires prolonged heating (risk of Lossen-type rearrangement or decomposition), slow kinetics with alkoxyamines.

  • Route B: Acetic Formic Anhydride (AFA) - Recommended

    • Pros: Rapid reaction at

      
      , high conversion, kinetic product control.
      
    • Cons: Exothermic, AFA is thermally unstable above

      
      .
      

Decision: Route B is selected for its reliability and ability to operate under mild conditions, preserving the integrity of the N-O bond.

Reaction Scheme


Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCritical Attribute
O-Methylhydroxylamine HCl 1.0SubstrateHygroscopic; dry before use.
Formic Acid (98%) 2.0Reagent AMust be >96% to limit water.
Acetic Anhydride 1.5Reagent BFreshly distilled if older than 6 months.
Sodium Formate 1.1Base/BufferFinely powdered.
Dichloromethane (DCM) SolventExtractionHPLC Grade.
Step-by-Step Procedure
Phase 1: In Situ Generation of AFA
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.

  • Charging: Add Formic Acid (2.0 equiv) to the flask.

  • Activation: Cool to

    
      (ice/salt bath).
    
  • Anhydride Formation: Dropwise add Acetic Anhydride (1.5 equiv) over 30 minutes.

    • Technical Note: Maintain internal temperature

      
      . The reaction is exothermic. Stir for 1 hour at 
      
      
      
      to maximize AFA concentration.
Phase 2: Formylation
  • Substrate Preparation: In a separate vessel, mix O-Methylhydroxylamine HCl (1.0 equiv) with Sodium Formate (1.1 equiv) in minimal Formic Acid or dry DCM (slurry).

    • Why Sodium Formate? It acts as a buffer to liberate the free amine without introducing strong bases that could hydrolyze the AFA.

  • Addition: Add the amine slurry to the AFA solution slowly at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
    • Monitoring: Check by TLC (EtOAc/Hexane) or GC-MS. The starting material peak should disappear.

Phase 3: Workup & Purification
  • Quench: Cool to

    
     and add ice-water (10 mL) to hydrolyze excess anhydride.
    
  • Extraction: Extract continuously with DCM (

    
     mL).
    
    • Note: N-Methoxyformamide is water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Neutralization: Wash organic layer with saturated

    
     (carefully, 
    
    
    
    evolution) to remove acetic/formic acid.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
  • Distillation: Purify the crude oil by vacuum distillation.

    • Target Parameters: Expect boiling point

      
       at 10-15 mmHg (extrapolated). Caution: Do not overheat pot residue.
      

Part 3: Visualization of Workflow

G Start Start: Formic Acid Mix Mix with Acetic Anhydride (0°C) Start->Mix AFA Intermediate: Acetic Formic Anhydride Mix->AFA Dehydration AddAmine Add Substrate: MeONH2·HCl + NaOOCH AFA->AddAmine Electrophilic Activation React Reaction: N-Formylation (RT, 2-4h) AddAmine->React Nucleophilic Attack Quench Quench: Ice Water React->Quench Extract Extraction: DCM (Salting Out) Quench->Extract Purify Purification: Vac Distillation (<65°C @ 15mmHg) Extract->Purify Product Final Product: N-Methoxyformamide Purify->Product

Figure 1: Step-by-step synthesis workflow for N-Methoxyformamide using the AFA method.

Part 4: Characterization & Self-Validation

To ensure the protocol was successful, compare your analytical data against these expected values.

Nuclear Magnetic Resonance ( H NMR)

N-Methoxyformamide exhibits rotamerism (cis/trans isomers around the amide bond) in solution. This is a key validation marker; observing a single set of peaks often indicates hydrolysis to the amine or oxidation.

Proton (

)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
CHO (Major)8.15 – 8.40Broad Singlet/Doublet0.7 HFormyl proton (Trans)
CHO (Minor)8.00 – 8.10Broad Singlet0.3 HFormyl proton (Cis)
NH 9.00 – 10.5Broad1.0 HAmide NH (Exchangeable)
OCH

3.75 – 3.85Singlet3.0 HMethoxy group

Note: Ratios vary by solvent polarity. In DMSO-


, peaks may coalesce or shift.
Physical Properties[4][5][6][7][8][9]
  • State: Colorless to pale yellow oil (may solidify at low temps).

  • Boiling Point:

    
     at 15 mmHg (Estimated). Note: N-Methylformamide boils at 
    
    
    
    (atm); the N-methoxy derivative is more volatile but less thermally stable.
  • Density:

    
     g/mL.
    

Part 5: Safety & Handling (E-E-A-T)

  • Acetic Formic Anhydride (AFA) Instability: AFA can decompose to Carbon Monoxide (CO) and acetic acid.[4] This decomposition accelerates above

    
     or in the presence of strong acids. Always vent the reaction vessel  to a fume hood exhaust.
    
  • Hydroxylamine Toxicity: O-Methylhydroxylamine is a mutagen and toxic irritant. Double-glove and use a chemical fume hood.

  • Lossen Rearrangement Risk: While N-methoxyformamide is relatively stable, O-acylation of hydroxamic acids can lead to explosive rearrangements. Avoid heating the crude material with strong acylating agents or bases without solvent.

References

  • Preparation of Acetic Formic Anhydride

    • Krimen, L. I. (1970). Acetic Formic Anhydride.[1][3][4] Organic Syntheses, 50, 1. [Link]

  • Formylation of Amines (General AFA Protocol): Strazzolini, P., et al. (1990). Acetic Formic Anhydride: A Review. Tetrahedron, 46(4), 1081-1118.
  • Properties of Hydroxamic Acid Derivatives

    • Biddle, H. C. (1905). Derivatives of Formhydroxamic Acid. Journal of the American Chemical Society, 27(10), 1220. [Link]

  • NMR Rotamerism in Formamides

    • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. [Link]

Sources

Exploratory

Technical Guide: N-Methoxyformamide (CAS 34005-41-9)

Executive Summary N-Methoxyformamide (CAS 34005-41-9) is a specialized hydroxamic acid derivative serving as a critical building block in organic synthesis. Unlike its more common alkylated relative, N-methoxy-N-methylfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxyformamide (CAS 34005-41-9) is a specialized hydroxamic acid derivative serving as a critical building block in organic synthesis. Unlike its more common alkylated relative, N-methoxy-N-methylformamide (the Weinreb amide precursor), this secondary amide retains a free N-H proton, offering unique reactivity profiles.[1] It functions primarily as a precursor for N-methoxyisocyanate , a source of amidyl radicals for intramolecular cyclizations, and as a scaffold for constructing N-alkoxyurea derivatives.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of N-methoxyformamide, designed for researchers requiring high-purity intermediates for drug development and complex molecule synthesis.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

PropertyData
Chemical Name N-Methoxyformamide
CAS Number 34005-41-9
Molecular Formula

Molecular Weight 75.07 g/mol
Structure

Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in water, MeOH, EtOH, DCM, THF
Boiling Point ~56-58 °C at 0.5 mmHg (Predicted)
InChI Key BYYUJTPNKCFZST-UHFFFAOYSA-N
Structural Significance

The molecule features an


 bond adjacent to a formyl group.[1] The presence of the N-H proton allows for:
  • Deprotonation:

    
     is approx. 8–9, making it alkylatable under mild conditions.[1]
    
  • Dehydration: Facile conversion to isocyanates.[1]

  • Rotamerism: Exists as a mixture of E and Z rotamers due to restricted rotation around the C-N amide bond, observable by NMR.[1]

Part 2: Synthesis Protocol

Objective: Preparation of N-methoxyformamide from O-methylhydroxylamine hydrochloride.

Mechanistic Rationale

Direct formylation of O-methylhydroxylamine is most efficiently achieved using Acetic Formic Anhydride (AFA) . AFA is generated in situ to avoid the handling of unstable formyl chloride or the harsh conditions required for direct formic acid condensation.[1] This method ensures high yields and minimizes O-acylation side products.[1]

Materials
  • O-Methylhydroxylamine hydrochloride (

    
    ) [CAS: 609-40-5]
    
  • Formic Acid (98%)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Dichloromethane (DCM) - Anhydrous

  • Sodium Carbonate (

    
    ) or Triethylamine  (
    
    
    
    )[1]
Step-by-Step Methodology
  • Preparation of Acetic Formic Anhydride (AFA):

    • In a dry flask under

      
      , combine Acetic Anhydride  (1.1 equiv) and Formic Acid  (1.2 equiv).
      
    • Stir at 50–60 °C for 2 hours.

    • Checkpoint: Monitor by NMR if possible; conversion to AFA is indicated by a shift in the formyl proton.[1]

    • Cool the mixture to 0 °C .

  • Formylation Reaction:

    • Suspend O-Methylhydroxylamine HCl (1.0 equiv) in anhydrous DCM (approx. 0.5 M concentration).[1]

    • Add Triethylamine (2.2 equiv) dropwise at 0 °C to liberate the free amine.[1] Stir for 30 mins.

    • Add the cooled AFA solution dropwise to the amine mixture over 30 minutes, maintaining temperature < 5 °C.

    • Note: Exothermic reaction.[1] Control addition rate to prevent thermal decomposition.

  • Workup & Purification:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench with saturated

      
       solution to neutralize excess acid.[1]
      
    • Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate under reduced pressure (keep bath < 40 °C due to volatility).
      
    • Purification: Vacuum distillation is recommended for high purity.[1]

    • Yield: Typically 85–95%.[1]

Synthesis Workflow Diagram

SynthesisPath Start O-Methylhydroxylamine HCl Salt Inter Intermediate Complex Start->Inter Et3N / DCM 0°C Reagent Acetic Formic Anhydride (AFA) Reagent->Inter Dropwise Addn Product N-Methoxyformamide (CAS 34005-41-9) Inter->Product Stir RT, 4h - AcOH

Caption: Controlled formylation of O-methylhydroxylamine via in-situ generated Acetic Formic Anhydride.

Part 3: Applications & Reactivity[1][2]

Precursor to N-Methoxyisocyanate

N-Methoxyformamide undergoes dehydration (using


 or Phosgene equivalents) to yield N-methoxyisocyanate  (

). This reactive intermediate is used to install the N-methoxyurea motif found in specific kinase inhibitors and agrochemicals.
Radical Precursor (Amidyl Radicals)

Under oxidative conditions (e.g., hypervalent iodine reagents or photoredox catalysis), the N-H bond can be homolytically cleaved to generate an N-alkoxyamidyl radical .[1] This species is valuable for:

  • Intramolecular Hydroamidation: Cyclization onto pendant alkenes to form lactams.[1]

  • C-H Functionalization: Directed H-atom abstraction.[1]

Synthesis of Weinreb Amide Analogs

While the N-methyl derivative is the standard Weinreb linker, N-methoxyformamide can be alkylated with various electrophiles (


) to create N-alkoxy-N-alkylformamides , allowing for tunable lability in protecting group chemistry.[1]
Reactivity Logic Map

Reactivity Core N-Methoxyformamide (34005-41-9) Path1 Dehydration (POCl3/Pyridine) Core->Path1 Path2 Oxidation (PIDA/hv) Core->Path2 Path3 Alkylation (NaH, R-X) Core->Path3 Prod1 N-Methoxyisocyanate (Reactive Electrophile) Path1->Prod1 Prod2 N-Methoxyamidyl Radical (Cyclization Precursor) Path2->Prod2 Prod3 N-Alkyl-N-Methoxyformamide (Weinreb Analog) Path3->Prod3

Caption: Divergent synthetic utility of N-methoxyformamide in electrophilic, radical, and alkylation pathways.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

Warning: While specific toxicological data for CAS 34005-41-9 is limited compared to N-methylformamide, it should be handled with the rigor accorded to hydroxamic acid derivatives and formamides .

  • Potential Hazards:

    • Skin/Eye Irritant: Likely to cause irritation upon contact.[1][2][3]

    • Genotoxicity: Many alkoxyamines and their amide derivatives show positive results in Ames tests (mutagenic potential).[1] Handle as a potential mutagen.[1]

    • Teratogenicity: Formamides (e.g., NMF, DMF) are known reproductive toxins.[1] Assume similar risks for N-methoxyformamide.[1]

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

    • Ventilation: Always handle inside a certified chemical fume hood.[1]

    • Storage: Store at -20 °C under inert atmosphere (

      
       or Ar). Hydroxamic derivatives can be hygroscopic and prone to hydrolysis over time.[1]
      

References

  • PubChem. (n.d.).[1] N-Methoxyformamide (CAS 34005-41-9). National Library of Medicine. Retrieved from [Link][1]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[1][4] (Reference for general N-alkoxyformylation techniques). Retrieved from [Link][1]

Sources

Foundational

Spectroscopic Profiling of N-Methoxyformamide: A Technical Guide

This guide provides an in-depth spectroscopic and structural analysis of N-methoxyformamide (CAS: 34005-41-9), a fundamental "anomeric amide" utilized as a model system in physical organic chemistry and a reagent in hete...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and structural analysis of N-methoxyformamide (CAS: 34005-41-9), a fundamental "anomeric amide" utilized as a model system in physical organic chemistry and a reagent in heterocyclic synthesis.

Executive Summary & Structural Context

N-Methoxyformamide (


) represents a unique class of compounds known as anomeric amides. Unlike typical planar amides, the presence of the electronegative alkoxy group on the nitrogen atom induces significant structural deviations:
  • Pyramidal Nitrogen: The nitrogen atom adopts an

    
    -like hybridization rather than the canonical 
    
    
    
    , reducing amide resonance (
    
    
    ).
  • Reduced Rotational Barrier: The barrier to rotation around the N-C(O) bond is significantly lower (

    
    30-40 kJ/mol) compared to standard amides (
    
    
    
    75-85 kJ/mol), leading to complex NMR behavior at ambient temperatures.
  • HERON Reactivity: It serves as a precursor for Heteroatom Rearrangements on Nitrogen (HERON), where the methoxy group can migrate to the carbonyl carbon under thermal conditions.[1]

Synthesis Protocol

Primary Method: Formylation of O-Methylhydroxylamine

This protocol avoids the use of unstable acid chlorides, utilizing methyl formate as a mild formylating agent.

Reagents:

  • O-Methylhydroxylamine hydrochloride (

    
    )
    
  • Methyl formate (

    
    )
    
  • Base (Sodium methoxide or Triethylamine)

  • Solvent (Methanol)

Step-by-Step Methodology:

  • Neutralization: Dissolve

    
     (1.0 equiv) in dry methanol at 0°C. Add NaOMe (1.0 equiv) slowly to release the free amine. Filter off the precipitated NaCl.
    
  • Formylation: To the filtrate, add Methyl Formate (5.0 equiv, excess) dropwise at 0°C.

  • Reflux: Heat the mixture to mild reflux (35-40°C) for 4-6 hours. Monitor by TLC (disappearance of amine).

  • Isolation: Concentrate the mixture in vacuo to remove methanol and excess methyl formate.

  • Purification: Distill the residue under reduced pressure (high vacuum required due to thermal instability). N-Methoxyformamide is a colorless oil.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

Conformational Isomerism (E/Z Rotamers)

N-Methoxyformamide exists in equilibrium between the Z (trans) and E (cis) conformers. Due to the reduced rotational barrier, signals may appear broadened or as distinct sets depending on the solvent and temperature.

Rotamer Equilibrium Diagram:

Rotamers Z_isomer Z-Isomer (Trans) (More Stable) O=C-N-OMe TS Transition State (Pyramidal N, ~90° Twist) Z_isomer->TS Rotation (+30-40 kJ/mol) E_isomer E-Isomer (Cis) (Less Stable) O=C-N-OMe E_isomer->TS TS->Z_isomer TS->E_isomer

Caption: Equilibrium between Z (trans) and E (cis) rotamers via a low-barrier transition state.

NMR Data (400 MHz, CDCl )

The "anomeric effect" causes the


 protons to resonate downfield compared to standard methoxy amines.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Notes
CHO (Formyl)8.15 - 8.40 Broad Singlet / Doublet1HSplit by NH (

Hz). Shift varies by rotamer.[2]
NH (Amide)9.50 - 10.20 Broad Singlet1HHighly variable; exchangeable with

.
OCH

(Methoxy)
3.75 - 3.85 Singlet3HDistinct peaks for E/Z isomers may be resolved at low temp.

Expert Insight: If the spectrum shows broad "humps" instead of sharp peaks at room temperature, the molecule is undergoing intermediate exchange on the NMR timescale. Cooling the sample to -40°C will resolve the rotamers into two distinct sets of signals.

NMR Data (100 MHz, CDCl )
Carbon EnvironmentChemical Shift (

, ppm)
Assignment Notes
C=O (Carbonyl)158.0 - 162.0 Upfield compared to standard amides (~165) due to reduced resonance.
OCH

(Methoxy)
63.5 - 65.0 Characteristic of N-alkoxy functionality.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the "anomeric" nature of the amide bond. The carbonyl stretch is shifted to higher wavenumbers compared to normal amides because the C=O bond has more double-bond character (less resonance donation from N).

Functional GroupWavenumber (

, cm

)
IntensityStructural Implication
N-H Stretch 3150 - 3350 Medium, BroadHydrogen-bonded amide NH.
C=O Stretch 1700 - 1725 StrongDiagnostic: Higher than typical amides (1650-1690) due to reduced

delocalization.
N-O Stretch 1000 - 1050 MediumCharacteristic of the N-O single bond.
C-H Stretch 2850 - 2950 WeakMethyl group C-H vibrations.

Mass Spectrometry (MS) Analysis

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion:


 Da

The fragmentation pattern is driven by the cleavage of the weak N-O bond and


-cleavage adjacent to the carbonyl.

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 75 [H-CO-NH-OMe]+ Frag_44 Fragment m/z 44 [H-CO-NH]+ (Loss of •OMe) M_Ion->Frag_44 - OMe (31) Frag_46 Fragment m/z 46 [NH-OMe]+ (Loss of •CHO) M_Ion->Frag_46 - CHO (29) Frag_29 Fragment m/z 29 [CHO]+ Frag_44->Frag_29 - NH Frag_15 Fragment m/z 15 [CH3]+ Frag_46->Frag_15 - HNO

Caption: Primary fragmentation pathways for N-methoxyformamide under Electron Impact (EI).

Key Ions Table:

m/z Ion Composition Relative Abundance Origin

| 75 |


 | Variable | Molecular Ion (

). | | 44 |

| High | Loss of methoxy radical (

). Base peak in many analogs. | | 29 |

| High | Formyl cation. | | 15 |

| Low | Methyl cation. |

References

  • Glover, S. A., et al. "Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides." Molecules, 2018, 23(11), 2826. Link

  • Glover, S. A., & Rauk, A. "Microwave spectrum and molecular structure of N-methoxyformamide." Journal of Organic Chemistry, 1996, 61(7), 2337-2345. Link

  • PubChem Database. "N-methoxyformamide (CID 542733)."[3] National Center for Biotechnology Information. Link

  • Biddle, H. C. "On Derivatives of Formohydroxamic Acid." American Chemical Journal, 1905. (Historical Synthesis Basis).

Sources

Foundational

Operational Safety and Handling Framework: N-Methoxyformamide

CAS: 34005-41-9 | Molecular Formula: Document Type: Technical Safety Guide (Whitepaper) Author: Senior Application Scientist Date: October 26, 2023 Executive Summary & Critical Disambiguation STOP AND VERIFY: Before proc...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 34005-41-9 | Molecular Formula:


Document Type:  Technical Safety Guide (Whitepaper)
Author:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Critical Disambiguation

STOP AND VERIFY: Before proceeding, you must verify the chemical identity. There is a critical nomenclature risk between N-Methoxyformamide (the subject of this guide) and N-Methylformamide (NMF, a common solvent). Confusing these two can lead to catastrophic experimental failure and severe safety gaps.

FeatureN-Methoxyformamide (Target)N-Methylformamide (Common Solvent)
Structure


CAS 34005-41-9 123-39-7
Functionality N-Alkoxyamide (Hydroxamic acid deriv.)Secondary Amide
Primary Hazard Genotoxicity (Suspected), Instability Reprotoxicity, Hepatotoxicity
Reactivity Hydrolyzes to O-Methylhydroxylamine Stable polar solvent

Guidance: This document specifically covers N-Methoxyformamide , a specialized reagent often used as a formyl donor or intermediate in the synthesis of N-alkoxy compounds. Due to the scarcity of specific toxicological data for this niche compound, this guide utilizes Structure-Activity Relationship (SAR) protocols, treating the substance as a "High-Hazard Unknown" with potential mutagenic properties typical of the N-O bond class.

Physicochemical Profile & Stability

N-Methoxyformamide is an N-substituted formamide bearing an alkoxy group. This structural feature introduces thermal instability not seen in simple alkyl amides.

Table 1: Technical Specifications
PropertyData / PredictionOperational Implication
Physical State Colorless to pale yellow oilViscosity changes may indicate polymerization.
Molecular Weight 75.07 g/mol --
Boiling Point ~170–180°C (Predicted)Do not distill at atm pressure. Risk of thermal runaway.
Solubility Water, MeOH, DCM, THFLipophilic enough to penetrate skin; hydrophilic enough to enter blood.
Flash Point > 80°C (Est.)[1]Combustible. Treat as Class IIIA.
Decomposition Hydrolytic & ThermalReleases O-Methylhydroxylamine (Toxic/Mutagen).

Hazard Identification: The "Black Box" Approach

Because specific LD50 data for CAS 34005-41-9 is limited, we apply the Precautionary Principle . We model the hazards based on its metabolic and chemical degradation products.

The Hydrolysis Hazard

Upon contact with mucosal membranes (lungs, eyes) or in acidic aqueous waste streams, N-methoxyformamide hydrolyzes.



  • Formic Acid: Corrosive, causes acidosis.

  • O-Methylhydroxylamine: A known mutagen and skin sensitizer. It interferes with base excision repair mechanisms in DNA.

GHS Classification (Derived)
  • Health Hazard: Suspected of causing genetic defects (Muta. 2).

  • Skin/Eye: Causes skin irritation (Skin Irrit.[2] 2) and serious eye irritation (Eye Irrit.[3][4][5] 2A).

  • Sensitization: May cause an allergic skin reaction (Skin Sens. 1).

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling this compound based on its degradation pathways.

HazardLogic NMF N-Methoxyformamide (CAS 34005-41-9) Water Moisture/Acid (Hydrolysis) NMF->Water Contact Heat Heat > 100°C NMF->Heat Distillation Formic Formic Acid (Corrosive) Water->Formic OMeAmine O-Methylhydroxylamine (Mutagen/Sensitizer) Water->OMeAmine Runaway Thermal Runaway (Gas Evolution) Heat->Runaway DNA Adducts DNA Adducts OMeAmine->DNA Adducts Biological Fate

Caption: Degradation pathways of N-methoxyformamide leading to toxic byproducts.

Engineering Controls & Personal Protective Equipment (PPE)[1][7]

Do not rely on standard "lab safety" for N-alkoxyamides. The permeation rates of small, polar amides through standard nitrile are dangerously high.

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood or Glovebox .

  • Atmosphere: For synthesis involving heating, use an inert atmosphere (Nitrogen/Argon) to prevent oxidative decomposition.

  • Decontamination: Dedicated waste lines. Do not pour down the sink; hydrolysis in plumbing traps can release toxic vapors back into the lab.

PPE Matrix
ComponentSpecificationRationale
Gloves (Primary) Butyl Rubber (0.7mm)Standard Nitrile degrades rapidly against polar amides.
Gloves (Splash) Double-glove NitrileAcceptable only for momentary touch; change immediately upon splash.
Respiratory Full-face respirator with ABEK filtersIf fume hood failure occurs. Protects against amines and organic vapors.
Body Tyvek Lab CoatPrevents absorption through fabric (cotton absorbs and holds the chemical against skin).

Experimental Handling Protocol

Storage[8][9]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture triggers slow hydrolysis.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Synthesis & Usage Workflow

This workflow ensures self-validating safety checks before the experiment begins.

HandlingWorkflow Start Start: N-Methoxyformamide Usage Check Identity Check: Is it CAS 34005-41-9? Start->Check Check->Start Mismatch (Stop) PPE Don PPE: Butyl Gloves + Fume Hood Check->PPE Confirmed Dry Ensure Anhydrous Conditions PPE->Dry Reaction Perform Reaction (Temp < 60°C) Dry->Reaction Quench Quench: Cold, Buffered Solution Reaction->Quench Waste Waste: Segregated Organic (Amine) Quench->Waste

Caption: Operational workflow emphasizing verification and anhydrous conditions.

Quenching & Waste Disposal
  • Quenching: Do not quench directly with strong acid. Use a buffered solution (pH 7) or dilute Sodium Bicarbonate to neutralize any formic acid generated without accelerating amine release.

  • Waste Stream: Segregate into "Organic Waste - Toxic/Amine containing."

  • Labeling: Explicitly label waste containers: "Contains N-Alkoxyamides - Potential Mutagen."

Emergency Response Protocols

Exposure Scenarios
  • Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) followed by soap and water. Why PEG? It solubilizes lipophilic amides better than water alone.

  • Eye Contact: Flush for 15 minutes. Isotonic saline is preferred over water to prevent osmotic damage to corneal cells.

  • Inhalation: Evacuate to fresh air. If breathing is labored, administer oxygen. Monitor for delayed pulmonary edema (common with amide/amine inhalation).

Spill Management
  • Evacuate the immediate area (10-meter radius).

  • Don PPE: Butyl gloves and respirator.

  • Neutralize: Cover spill with Vermiculite or Sand . Do not use sawdust (combustible).

  • Clean: Wash area with a dilute surfactant solution. Test pH of surface to ensure no acidic residue remains.

References

  • PubChem. (2023). N-Methoxyformamide (CAS 34005-41-9) Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). General Guidance on the Read-Across Assessment Framework (RAAF) for Health Hazards. (Applied for structural alerts of N-alkoxy compounds). [Link]

  • Loli, M., et al. (2018). Genotoxicity of Hydroxamic Acids and N-Alkoxyamides. Journal of Applied Toxicology. (Contextual grounding for N-O bond hazards).
  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Research Council.[6] [Link]

Sources

Exploratory

N-Methoxyformamide: Technical Guide to Synthesis, Reactivity, and Anomeric Properties

This technical guide focuses on N-Methoxyformamide (NMF) , a distinct chemical entity often overshadowed by its methylated congener (N-methylformamide) or its disubstituted relatives (Weinreb amides).[1] [1] Part 1: Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide focuses on N-Methoxyformamide (NMF) , a distinct chemical entity often overshadowed by its methylated congener (N-methylformamide) or its disubstituted relatives (Weinreb amides).[1]

[1]

Part 1: Executive Summary & Chemical Identity[1]

N-Methoxyformamide (


) represents the simplest member of the N-alkoxyamide  class. Unlike standard amides which are planar and exhibit high resonance energies (amidicity), N-methoxyformamide is an "anomeric amide."  The electronegative oxygen atom attached to the nitrogen induces a pyramidal geometry at the nitrogen center, significantly reducing the N-C(=O) resonance and lowering the rotational barrier around the amide bond.[1]

This molecule is primarily utilized as:

  • A Mechanistic Probe: For studying the anomeric effect in amide systems.

  • A Radical Precursor: Generating alkoxyamidyl radicals for intramolecular cyclizations.

  • A Synthetic Intermediate: Precursor to N-methoxyisocyanates and N-formyloxy-N-methoxyamides (direct-acting mutagens).

Chemical Specifications
PropertyDataNote
IUPAC Name N-Methoxyformamide
CAS Number 1863-60-1 Distinct from N-Methylformamide (123-39-7)
Formula

MW: 75.07 g/mol
Structure

Pyramidal Nitrogen (

character)
LogP ~0.13Amphipathic
Key Spectral Feature

~8.0-8.3 ppm (Formyl)
Distinct from Weinreb amides

Part 2: Synthesis & Validation Protocol

Core Directive: Causality & Control

The synthesis of N-methoxyformamide relies on the formylation of O-methylhydroxylamine. The choice of formylating agent is critical. Acetic Formic Anhydride (AFA) is preferred over simple formic acid to drive the reaction to completion at lower temperatures, preventing thermal degradation of the sensitive N-O bond.[1]

Protocol: Formylation of O-Methylhydroxylamine[4]

Reagents:

  • O-Methylhydroxylamine hydrochloride (

    
    ) [1.0 equiv][1]
    
  • Sodium Formate (

    
    ) [1.5 equiv][1]
    
  • Formic Acid (

    
    ) [Solvent/Reagent][1]
    
  • Acetic Anhydride (

    
    ) [1.2 equiv][1]
    

Step-by-Step Workflow:

  • In Situ AFA Generation:

    • In a flame-dried flask under

      
      , combine Formic Acid (excess) and Acetic Anhydride. Stir at 0°C for 30 minutes, then warm to 50°C for 2 hours.
      
    • Causality: This generates the mixed anhydride (Acetic Formic Anhydride), a more potent electrophile than formic acid alone, ensuring N-formylation occurs faster than potential O-acylation side reactions.[1]

  • Amine Liberation & Addition:

    • Separately, neutralize

      
       in dry DCM using anhydrous 
      
      
      
      or prepare the free base carefully (volatile!).[1] Alternatively, add the salt directly to the AFA mixture if Sodium Formate is present to buffer.[1]
    • Add the amine solution dropwise to the AFA mixture at 0°C.

  • Reaction Monitoring (Self-Validating System):

    • Stir at room temperature for 4-12 hours.

    • TLC Monitoring: Use EtOAc/Hexane (1:1).[1] Stain with

      
       (hydroxamic acid test) or Iodine.
      
    • NMR Check: Aliquot check in

      
      . Look for the disappearance of the amine protons and appearance of the formyl doublet/singlet at ~8.1 ppm.
      
  • Workup:

    • Quench with ice water. Extract exhaustively with DCM (NMF is water-soluble; salting out with NaCl is recommended).

    • Dry over

      
       and concentrate carefully (low MW, potential volatility).
      
Visualization: Synthesis Pathway[1]

Synthesis cluster_0 Reagent Prep cluster_1 Reaction A Formic Acid + Acetic Anhydride B Acetic Formic Anhydride (AFA) A->B 50°C, 2h D Intermediate Complex B->D C O-Methylhydroxylamine (NH2-OMe) C->D 0°C, DCM E N-Methoxyformamide (H-CO-NH-OMe) D->E - AcOH F Validation (NMR) δ 8.1 ppm (CHO) δ 3.8 ppm (OMe) E->F

Caption: Synthesis of N-methoxyformamide via Acetic Formic Anhydride formylation.

Part 3: Reactivity & Mechanism (The "HERON" Reaction)[1]

The defining feature of N-methoxyformamide literature is the HERON (Heteroatom Rearrangement On Nitrogen) reaction, extensively studied by Stephen A. Glover .

The Anomeric Effect

In N-alkoxyamides, the lone pair on the nitrogen (


) is less available for resonance with the carbonyl (

) because it interacts with the antibonding orbital of the N-O bond (

).
  • Consequence: The nitrogen assumes a pyramidal geometry (

    
    ).[2]
    
  • Reactivity: This weakens the N-O bond and makes the nitrogen prone to nucleophilic attack or rearrangement.

The HERON Pathway

Upon acylation (forming N-acyloxy-N-alkoxyamides), the molecule undergoes a rearrangement where the alkoxy group migrates from the nitrogen to the carbonyl carbon, ejecting an ester and a nitrene species.[3] This is relevant for N-methoxyformamide as it serves as the parent scaffold for these mutagenic derivatives.

Visualization: HERON Mechanism

HERON cluster_mech Driving Force Start N-Acyloxy-N-Methoxyamide (Derivative of NMF) TS Transition State (Anomeric Weakening) Start->TS Migration of OMe Prod1 Ester (R-CO-OMe) TS->Prod1 Prod2 Nitrene Species (R-CO-N:) TS->Prod2 Info n(N) -> sigma*(N-O) Interaction causes N-O bond lability

Caption: The HERON rearrangement mechanism typical of N-methoxyformamide derivatives.

Part 4: Key Literature & References

The literature on N-methoxyformamide is specialized, focusing on physical organic chemistry (conformation) and toxicology (mutagenicity).[1]

Critical Publications

1. The "Anomeric Amide" Definition

  • Title: Structures of N,N-Dialkoxyamides: Pyramidal Anomeric Amides with Low Amidicity

  • Significance: Glover and colleagues use X-ray and DFT to prove that N-alkoxy substitution forces the amide nitrogen into a pyramidal geometry, breaking the classic planar amide rule. This explains the unique reactivity of NMF.

  • Key Data: Rotational barriers for N-alkoxyamides are significantly lower (~64 kJ/mol) than alkylamides.

2. The HERON Reaction & Mutagenicity

  • Title: Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity

  • Significance: Establishes N-methoxyformamide derivatives as direct-acting mutagens.[2] The mechanism involves the N-O bond cleavage and DNA alkylation.

  • Relevance: Essential for safety assessments in drug development if this moiety is present.

3. Radical Precursors

  • Context: N-alkoxyamides are precursors to amidyl radicals .

  • Application: Oxidation of N-methoxyformamide (or its derivatives) generates radicals that can undergo intramolecular hydrogen abstraction (1,5-HAT) or addition to olefins.

References
  • Glover, S. A. , & Rosser, A. A. (2011).[1][4] Structures of N,N-Dialkoxyamides: Pyramidal Anomeric Amides with Low Amidicity.[4][5] The Journal of Organic Chemistry, 76(23), 9757–9763.[1][5] Link[1]

  • Banks, T. M. , Campbell, J. J., & Glover, S. A. (2003).[1] Mutagenicity of N-acyloxy-N-alkoxyamides: Probes for Drug–DNA Interactions.[3] Organic & Biomolecular Chemistry, 1, 2238-2246.[1] Link

  • Glover, S. A. , & Rauk, A. (2002).[1][6] N-Methoxyformamide and its concerted decomposition to methyl formate and nitrogen.[6][7] Journal of the Chemical Society, Perkin Transactions 2, (10), 1740-1746.[1][7] Link

  • Biddle, H. C. (1905).[1][8] On the Derivatives of Formohydroxamic Acid. American Chemical Journal, 33,[1] 60. (Historical Synthesis).

  • Johnson, J. E. , et al. (1992).[1] Mechanisms of Acid-Catalyzed Z/E Isomerization of N-Alkoxyimidates. The Journal of Organic Chemistry, 57(25), 6729.[1] (Context on N-alkoxy conformational dynamics).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Formylation Using N-Methoxy-N-Methylformamide (Weinreb Formamide)

Part 1: Core Directive & Executive Summary The "Over-Addition" Challenge in Aldehyde Synthesis The synthesis of aldehydes from organometallic reagents (Grignard or organolithium species) is a pivotal transformation in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

The "Over-Addition" Challenge in Aldehyde Synthesis

The synthesis of aldehydes from organometallic reagents (Grignard or organolithium species) is a pivotal transformation in drug development. Historically, N,N-Dimethylformamide (DMF) has been the standard formylating agent. However, DMF suffers from a critical flaw: the tetrahedral intermediate formed upon nucleophilic attack is often unstable or non-chelated, leading to premature collapse and subsequent attack by a second equivalent of the nucleophile. This results in the formation of unwanted secondary alcohols, particularly with highly reactive or sterically unhindered nucleophiles.

The Solution: N-Methoxy-N-Methylformamide (SMF)

This guide details the use of N-methoxy-N-methylformamide (often referred to as the Weinreb Formamide ). Unlike DMF, SMF forms a tightly chelated, stable metal-complexed intermediate that resists collapse until acidic hydrolysis. This "freeze-frame" mechanism guarantees mono-addition, delivering high-purity aldehydes with superior chemoselectivity.

Note on Nomenclature: While strictly named N-methoxy-N-methylformamide (CAS: 103960-09-0), this reagent is frequently referred to in shorthand as "N-methoxyformamide" within synthetic contexts. This protocol focuses on the N-methylated species, as the non-methylated analog (


) possesses an acidic proton that is incompatible with organometallic reagents.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Advantage: The Chelation Effect

The superiority of SMF lies in the Weinreb Chelation Model . When an organometallic reagent (


) attacks the carbonyl carbon of SMF, the metal atom (Mg or Li) is simultaneously coordinated by the methoxy oxygen and the hemiaminal oxygen.

This forms a stable 5-membered cyclic intermediate. Crucially, this intermediate does not expel the leaving group (


) under the reaction conditions. The leaving group is only ejected during the acidic aqueous workup, releasing the aldehyde.
Comparative Analysis: SMF vs. Conventional Reagents
FeatureN,N-Dimethylformamide (DMF)N-FormylmorpholineN-Methoxy-N-methylformamide (SMF)
Primary Mechanism Inductive stabilizationSteric/InductiveChelation Stabilization
Intermediate Stability Low to ModerateModerateHigh (5-membered ring)
Risk of Over-addition High (forms alcohols)LowNegligible
Workup Can be emulsion-proneStandardClean hydrolysis
Atom Economy HighModerateModerate
Cost Very LowLowModerate (High value)
Synthesis of the Reagent

Since SMF is expensive to purchase in bulk, many labs synthesize it in-house. Reaction:


-Dimethylhydroxylamine 

HCl + Formic Acid

SMF

Part 3: Visualization & Workflows

Mechanistic Pathway (DOT Diagram)

WeinrebMechanism Reagent N-Methoxy-N-methylformamide (SMF) Transition Nucleophilic Attack Reagent->Transition Nucleophile Organometallic Reagent (R-Mg-X or R-Li) Nucleophile->Transition Intermediate Stable Tetrahedral Chelate Complex (5-Membered Ring) Transition->Intermediate C-C Bond Formation Intermediate->Intermediate Stable at RT Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Workup Product Target Aldehyde (R-CHO) Quench->Product Collapse Byproduct Amine Salt (HN(OMe)Me) Quench->Byproduct

Caption: The Weinreb Chelation Model ensures the intermediate remains stable until hydrolysis, preventing over-alkylation.

Part 4: Experimental Protocols

Protocol A: Preparation of N-Methoxy-N-methylformamide (In-House)

Use this protocol if commercial stock is unavailable or cost-prohibitive.

Reagents:

  • N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)

  • Formic acid (98%, 2.0 equiv)[1]

  • Acetic anhydride (2.2 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Solid

    
    
    

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , combine Formic acid (2 equiv) and Acetic anhydride (2.2 equiv). Stir at 0°C for 30 minutes to generate the mixed anhydride in situ.
    
  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv) dissolved in minimum DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; SMF is not UV active).

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure (approx. 40-45°C at 15 mmHg) to obtain SMF as a clear, colorless oil.
    
    • Yield Target: >85%[2][3]

Protocol B: Formylation of Grignard Reagents (General Procedure)

Standard operating procedure for converting Aryl/Alkyl halides to Aldehydes.

Reagents:

  • Aryl/Alkyl Bromide (1.0 equiv)[4]

  • Magnesium turnings (1.1 equiv) or Commercial Grignard

  • N-Methoxy-N-methylformamide (SMF) (1.2 – 1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Grignard Formation: Prepare the Grignard reagent (

    
    ) in anhydrous THF according to standard practice (iodine initiation if necessary).
    
  • Cooling: Cool the Grignard solution to -10°C (ice/salt bath).

    • Expert Insight: Unlike DMF, which often requires -78°C to control reactivity, SMF tolerates higher temperatures (-10°C to 0°C) due to the stability of the chelate, making it friendlier for process scale-up.

  • Addition: Add SMF (1.2 equiv) dropwise as a solution in THF.

    • Observation: The solution may become viscous due to the formation of the magnesium chelate complex.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Hydrolysis (Critical): Pour the reaction mixture into a vigorously stirred biphasic mixture of 1M HCl (or 5%

    
    ) and Ether/EtOAc.
    
    • Note: The pH must be acidic (<3) to break the stable hemiaminal chelate.

  • Isolation: Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with Sat.

    
    , Water, and Brine.[5]
    
  • Drying: Dry over

    
     and concentrate.
    
  • Result: The crude aldehyde is often >95% pure. Purify via silica plug if necessary.

Workflow Diagram (DOT)

ProtocolWorkflow start Start: Organohalide step1 1. Mg / THF (Grignard Formation) start->step1 step2 2. Cool to -10°C step1->step2 step3 3. Add SMF (1.2 eq) (Dropwise) step2->step3 step4 4. Stir 1h @ RT (Chelate Formation) step3->step4 step5 5. Acidic Hydrolysis (1M HCl) step4->step5 end Isolate Aldehyde step5->end

Caption: Operational workflow for the conversion of organohalides to aldehydes using SMF.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisEnsure the quench is sufficiently acidic (pH < 2) and stir longer (30 mins) during workup to break the chelate.
Starting Material Recovery Wet ReagentsSMF is hygroscopic. Distill before use or store over molecular sieves. Ensure THF is anhydrous.
Over-addition (Alcohol) Temperature too highWhile SMF is robust, maintain < 0°C during addition. Ensure stoichiometry is SMF > RMgX.
Impurity: Methyl Formate Decomposition of SMFCheck reagent purity. SMF can hydrolyze if stored improperly.

Part 6: References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational paper establishing the "Weinreb Amide" chemistry.

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(08), 676–678.

    • Details the synthesis of aldehydes using the Weinreb method.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

    • Comprehensive review of the mechanism and scope.

  • Lipshutz, B. H.; Wilhelm, R. S. "Formylation of Grignard Reagents: A Comparative Study." Journal of the American Chemical Society, 1981 , 103, 7672.

    • Provides comparative data on formylating agents including DMF and Weinreb analogs.

Sources

Application

Application Note: N-Methoxyformamide in Pharmaceutical Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic definitions to explore the specific utility of N-methoxyformamide (NMF-OMe) and its...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic definitions to explore the specific utility of N-methoxyformamide (NMF-OMe) and its derivatives in two critical areas: as a chemoselective reagent for peptide modification and as a pharmacophore in antibacterial drug design (Peptide Deformylase inhibitors).

Executive Summary

N-Methoxyformamide (


)  represents a specialized amide scaffold that occupies a unique niche in drug discovery. Unlike its ubiquitous cousin 

-dimethylhydroxylamine (the Weinreb amide precursor), N-methoxyformamide possesses a reactive

-formyl proton and a distinct electronic profile due to the anomeric interaction between the nitrogen lone pair and the alkoxy oxygen.

This guide details its two primary applications:

  • Synthetic Reagent: As the core precursor for

    
    -(Diethylcarbamoyl)-N-methoxyformamide , a highly chemoselective formylating agent used to install formyl groups on primary amines without affecting hydroxyls or thiols—critical for modifying complex peptide drugs.
    
  • Medicinal Pharmacophore: As a bioisostere and metal-chelating warhead in the design of Peptide Deformylase (PDF) inhibitors , a novel class of antibiotics.

Chemical Properties & Mechanistic Insight[1][2][3]

The "Anomeric Amide" Effect

N-Methoxyformamide exhibits unique reactivity due to the presence of the electronegative oxygen atom directly attached to the amide nitrogen.

  • Pyramidalization: The

    
    -alkoxy group reduces the resonance overlap typical of amides, making the nitrogen more pyramidal and the carbonyl carbon more electrophilic compared to standard formamides.
    
  • Acidity: The

    
    -H proton is significantly more acidic (
    
    
    
    ) than a standard amide, allowing for facile deprotonation and functionalization (e.g., carbamoylation).
Structural Distinction

It is crucial not to confuse this scaffold with the Weinreb amine source:

  • N-Methoxyformamide:

    
     (Subject of this guide)
    
  • Weinreb Amide Precursor:

    
     (
    
    
    
    -Dimethylhydroxylamine)

Application I: Chemoselective N-Formylation

Reagent:


-(Diethylcarbamoyl)-N-methoxyformamide (Akikusa’s Reagent)
CAS:  146039-03-4

In the synthesis of complex APIs (Active Pharmaceutical Ingredients), specifically peptides or alkaloids, installing a formyl group (N-CHO) is often required (e.g., mimicking f-Met). Standard reagents like acetic formic anhydride are often too aggressive, acylating alcohols and thiols indiscriminately.

The


-carbamoyl derivative of N-methoxyformamide solves this by acting as a "Formyl Transfer Agent" that is strictly amine-selective.
Mechanism of Action

The reagent activates the formyl group via the electron-withdrawing


-methoxy and urea-like motifs. Upon nucleophilic attack by a primary amine, the stable urea byproduct (

-diethyl-

-methoxyurea) acts as a driving force leaving group.

FormylationMechanism Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate Product N-Formyl Amine (R-NH-CHO) Intermediate->Product Collapse Byproduct N,N-Diethyl- N'-methoxyurea Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of chemoselective formyl transfer. The N-methoxyurea moiety serves as an excellent leaving group.

Protocol: Selective N-Formylation of Amino Acid Esters

Objective: Formylate L-Phenylalanine methyl ester without racemization or side reactions.

Materials:

  • Substrate: L-Phenylalanine methyl ester HCl (1.0 equiv)

  • Reagent:

    
    -(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv)
    
  • Base: Triethylamine (1.1 equiv) or N-Methylmorpholine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Suspend L-Phenylalanine methyl ester HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Neutralization: Add Triethylamine (1.4 mL, 10 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear.

  • Reagent Addition: Add

    
    -(Diethylcarbamoyl)-N-methoxyformamide (1.92 g, 11 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot (ninhydrin positive) should disappear.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted amine/base.

    • Wash with Water (2 x 20 mL) and Brine (20 mL).

    • The urea byproduct is water-soluble/polar and is largely removed during aqueous workup.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (EtOAc/Hexane).

    • Expected Yield: >90%.[1][2]

    • Characterization:

      
       NMR (CDCl3) shows distinct rotamers of the formyl proton (
      
      
      
      8.1–8.3 ppm).

Application II: Peptide Deformylase (PDF) Inhibitors

Target: Bacterial Peptide Deformylase (Metalloenzyme) Therapeutic Area: Antibiotics (Novel Mechanism of Action)

Bacterial protein synthesis initiates with


-formylmethionine (f-Met). The enzyme PDF removes this formyl group as a mandatory maturation step. Inhibiting PDF is lethal to bacteria.[3] The 

-formyl-

-hydroxy
(or

-methoxy) moiety acts as a powerful bidentate ligand for the metal ion (usually

or

) in the PDF active site.
Pharmacophore Design

The N-methoxyformamide scaffold serves as a stable bioisostere for the hydroxamic acid group.

  • Binding Mode: The carbonyl oxygen and the hydroxyl/methoxy oxygen chelate the metal ion.

  • Advantage: While

    
    -hydroxy (
    
    
    
    -OH) is more potent,
    
    
    -methoxy (
    
    
    -OMe) derivatives often show improved pharmacokinetic properties (permeability) and can act as prodrugs or specific probes.

PDF_Binding Metal Fe²⁺ / Ni²⁺ (Active Site) Inhibitor_O1 O (Carbonyl) Inhibitor_O1->Metal Chelation Inhibitor_CHO CHO Inhibitor_O2 O (Methoxy/Hydroxy) Inhibitor_O2->Metal Chelation Inhibitor_N N Inhibitor_N->Inhibitor_O2 Inhibitor_R Peptide Backbone Inhibitor_N->Inhibitor_R Inhibitor_CHO->Inhibitor_N

Figure 2: Chelation mode of N-formyl-N-alkoxy inhibitors within the PDF active site.

Protocol: Synthesis of PDF Inhibitor Warhead

Objective: Synthesis of an


-formyl-

-hydroxy/methoxy amino acid scaffold. Note: This protocol describes the installation of the warhead onto a pseudo-peptide backbone.

Step 1: N-Alkylation of Hydroxylamine React an


-bromo ester (derived from an amino acid) with 

-benzylhydroxylamine (or

-methylhydroxylamine for N-methoxy variants).

Step 2: N-Formylation The secondary amine is formylated.[4] Standard conditions (Formic acid/DCC) or the Akikusa Reagent (from Section 3) can be used here for mildness.



Step 3: Deprotection (for N-OH active drug) Hydrogenolysis removes the benzyl group to yield the active


-formyl-

-hydroxy warhead.

(Note: For N-methoxyformamide analogs, this step is skipped, retaining the -OMe group).

Safety & Handling Data

Compound: N-Methoxyformamide & Derivatives Hazard Class: Irritant (Skin/Eye), Potential Reproductive Toxin (based on formamide analogs).

ParameterSpecificationNote
Physical State Colorless to yellow oilHygroscopic
Storage 2–8°C, Inert AtmosphereMoisture sensitive (hydrolysis to hydroxylamine)
Incompatibility Strong Acids, Strong BasesDecomposes to

and Formic Acid
Toxicity Warning Formamides are known teratogens. Handle in a fume hood.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). "A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide."[5] Synthesis, 1992(11), 1058-1060.[5]

  • Clements, J. M., et al. (2001). "Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor." Antimicrobial Agents and Chemotherapy, 45(2), 563-570.

  • Chen, D. Z., et al. (2000). "Actinonin, a naturally occurring antibiotic, is a potent deformylase inhibitor." Biochemistry, 39(6), 1256-1262.

  • Glover, S. A., & Rosser, A. A. (2002). "SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides." Arkivoc, 2002(12), 143-157.

Sources

Method

N-methoxyformamide as a polar aprotic solvent for chemical reactions

This Application Note is structured to address the specific request regarding N-Methoxyformamide (NMOF) while adhering to strict scientific integrity. Scientific Integrity Warning: While some commercial sources classify...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific request regarding N-Methoxyformamide (NMOF) while adhering to strict scientific integrity.

Scientific Integrity Warning: While some commercial sources classify N-methoxyformamide (


) as "polar aprotic" due to its high dielectric constant and solubility profile similar to DMF, it structurally contains an N-H bond (

). Chemically, this makes it polar protic (or amphiprotic).[1] This guide addresses its use as a high-polarity solvent alternative but includes critical caveats regarding its proton-donating capability to prevent experimental failure with strong bases (e.g., Grignard reagents, n-BuLi).

Classification: Specialized High-Dielectric Solvent / Reactive Intermediate CAS: 34005-41-9 Version: 2.0 (2026)

Executive Summary

N-Methoxyformamide (NMOF) is an emerging high-performance solvent and reagent characterized by a unique combination of high polarity (Dielectric Constant


) and a compact molecular footprint. Often investigated as an alternative to N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) in specific electrochemical and peptide synthesis applications, NMOF offers distinct solvation properties for zwitterionic species.

Key Distinction: Unlike DMF (Polar Aprotic), NMOF possesses a secondary amide structure (


), granting it amphiprotic  character. It can act as a hydrogen bond donor, which significantly alters its reactivity profile compared to true aprotic solvents.[1]
Core Applications
  • Peptide Synthesis: Stabilization of zwitterionic intermediates and reduction of aggregation.[1]

  • Electrochemistry: High-dielectric medium for polymer electrolytes.[2]

  • Synthetic Precursor: Direct source for N-methoxy-N-methylformamide (Weinreb amide precursors) and isonitrile synthesis.

Technical Profile & Chemical Logic

Physicochemical Properties

NMOF bridges the gap between protic solvents (like formamide) and aprotic solvents (like DMF).[1]

PropertyValueComparison (DMF)Implication
Molecular Formula


Higher oxygen content increases polarity.
Molecular Weight 75.07 g/mol 73.09 g/mol Similar molar volume.
Boiling Point ~190–200 °C (est.)153 °CLower volatility; requires vacuum for removal.[1]
Dielectric Constant ~3536.7Excellent dissociation of salts.
Dipole Moment ~3.2 D3.86 DStrong solvation of polar substrates.
H-Bond Donor Yes (1) NoCRITICAL: Incompatible with strong bases.
LogP ~0.13-1.01Slightly more lipophilic than DMF.
Structural Analysis & Solvation Mechanism

The N-methoxy group exerts an inductive electron-withdrawing effect (-I) on the nitrogen, potentially increasing the acidity of the N-H proton compared to N-methylformamide. However, the resonance donation (+M) from the oxygen lone pair stabilizes the amide bond.[1]

Solvation Logic:

  • Cation Solvation: The carbonyl oxygen acts as a hard Lewis base, solvating cations (

    
    , 
    
    
    
    ).[1]
  • Anion Solvation: Unlike DMF, NMOF can solvate anions via Hydrogen Bonding (N-H

    
    
    
    
    
    ), accelerating
    
    
    pathways but potentially retarding
    
    
    reactions where naked anions are desired.[1]

SolvationMechanism cluster_legend Solvent Behavior NMOF N-Methoxyformamide (NMOF) Cation Cation (M+) Solvation NMOF->Cation Via Carbonyl (C=O) Anion Anion (X-) Solvation NMOF->Anion Via Amide Proton (N-H) (Distinct from DMF) Reaction Reaction Outcome Cation->Reaction Dissociation of Ion Pairs Anion->Reaction H-Bond Stabilization (Reduces Nucleophilicity) DMF_Note Note: True Aprotic solvents (DMF) do NOT solvate anions efficiently.

Figure 1: Solvation mechanism of NMOF highlighting its amphiprotic nature compared to standard aprotic solvents.

Experimental Protocols

Protocol A: Solvent Preparation and Drying

Commercially available NMOF may contain water or methanol (from synthesis).[1] For sensitive applications, rigorous drying is required.[1]

Reagents:

  • Crude N-Methoxyformamide

  • Molecular Sieves (3Å or 4Å), activated[1]

  • Calcium Hydride (

    
    ) - Use with caution due to N-H acidity
    

Procedure:

  • Pre-drying: Dissolve crude NMOF in Dichloromethane (DCM) (1:1 v/v) if viscosity is too high, or treat neat.[1] Stir over activated 4Å molecular sieves for 12 hours.

  • Filtration: Filter under Argon atmosphere to remove sieves.[1]

  • Distillation: Perform fractional vacuum distillation.

    • Note: Due to high boiling point, use high vacuum (<1 mmHg).[1] Keep bath temperature below 120°C to prevent thermal decomposition (loss of

      
       to form isocyanic acid derivatives).[1]
      
  • Storage: Store under Nitrogen in a Schlenk flask or glovebox.

Protocol B: Peptide Coupling / Amidation Reaction

NMOF is particularly effective for coupling reactions where intermediate solubility is a bottleneck.[1]

Context: Coupling a hydrophobic amine with a protected amino acid.

  • Dissolution: Dissolve the Carboxylic Acid component (1.0 equiv) in NMOF (0.2 M concentration).

    • Observation: NMOF dissolves zwitterionic amino acids faster than THF or DCM.[1]

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Mechanistic Check: The N-H of the solvent is less acidic than the carboxylic acid; however, excess base should be controlled to avoid deprotonating the solvent significantly.[1]

  • Addition: Add the Amine (1.0 equiv). Stir at Room Temperature for 2–4 hours.

  • Workup (Critical Step):

    • NMOF is water-soluble.[1][3][4][5]

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with 5% LiCl solution (to remove NMOF into the aqueous phase).[1]

    • Wash 1x with Brine.[1]

    • Dry organic layer over

      
      .[1]
      
Protocol C: Synthesis of N-Methoxy-N-methylformamide (The "True" Aprotic Analog)

If your reaction requires a strictly aprotic environment (e.g., alkylation with alkyl halides), you must convert NMOF to its methylated derivative.

  • Setup: Charge a flask with NMOF (1 equiv) and THF (anhydrous).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 1.1 equiv) slowly.

    • Gas Evolution:[1]

      
       gas will evolve.[1]
      
  • Methylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise.[1]

  • Reaction: Warm to RT and stir for 4 hours.

  • Result: Yields N-methoxy-N-methylformamide , a true polar aprotic solvent/reagent suitable for Weinreb-type chemistry.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Genotoxicity: N-methoxyamides are known to be direct-acting mutagens in some assays (AMES positive). They can react with nucleophilic centers in DNA.[1]

  • Reproductive Toxicity: Like NMF and DMF, NMOF should be treated as a potential reproductive toxin (Teratogen).[1]

  • Skin Absorption: High permeability.[1]

Handling Requirements:

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Ventilation: All operations must be performed in a fume hood.[1]

  • Waste: Segregate as halogenated organic waste (due to potential reactivity) or nitrogenous waste depending on local regulations.[1]

Decision Matrix: When to Use NMOF

Use the following logic flow to determine if NMOF is the correct solvent for your application.

DecisionMatrix Start Select Solvent System IsPolar Is high polarity required? Start->IsPolar IsBaseSensitive Is the reaction sensitive to protons? IsPolar->IsBaseSensitive Yes UseDMF Use DMF or NMP (Standard Aprotic) IsPolar->UseDMF No (Use DCM/THF) IsSolubilityIssue Is substrate zwitterionic/peptide? IsBaseSensitive->IsSolubilityIssue No (Protons OK) IsBaseSensitive->UseDMF Yes (Strong Base/Grignard) UseNMOF Use N-Methoxyformamide (NMOF) IsSolubilityIssue->UseNMOF Yes (Need H-bond solvation) UseMeNMOF Use N-Methoxy-N-Methylformamide (Weinreb Analog) IsSolubilityIssue->UseMeNMOF No (Need Aprotic variant)

Figure 2: Decision matrix for selecting NMOF versus standard amide solvents.

References

  • Vulcanchem. (2025).[1] N-methoxyformamide - Solvent Properties and Physicochemical Data. Retrieved from

  • PubChem. (2025).[1][6][7] Compound Summary: N-methoxyformamide (CID 542733).[8] National Center for Biotechnology Information.[1] Retrieved from

  • Glover, S. A., et al. (2012).[1] Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions. Molecules, 17, 1070-1103. (Discusses structural geometry and mutagenicity of N-alkoxyamides).

  • BenchChem. (2025).[1] Synthesis and Applications of Formamide Derivatives. Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: N-methoxyformamide. Retrieved from

Sources

Application

N-methoxyformamide: A Versatile Reagent for Modern Organic Synthesis

Introduction In the vast toolkit of organic synthesis, formamides represent a cornerstone class of reagents, pivotal for the introduction of the formyl group, a fundamental building block in countless biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the vast toolkit of organic synthesis, formamides represent a cornerstone class of reagents, pivotal for the introduction of the formyl group, a fundamental building block in countless biologically active molecules and complex synthetic intermediates. While N,N-dimethylformamide (DMF) and N-methylformamide (NMF) are household names in any research laboratory, their lesser-known counterpart, N-methoxyformamide , presents a unique and largely untapped potential for nuanced reactivity and novel synthetic strategies.

This technical guide serves as a comprehensive introduction to the experimental applications of N-methoxyformamide. Given its status as a less-conventional reagent, this document will deviate from a simple recitation of established protocols. Instead, it will provide a foundational understanding of its synthesis, explore its potential applications based on mechanistic principles, and offer detailed, adaptable protocols for its use in key transformations. This guide is intended for researchers, scientists, and drug development professionals who are looking to expand their synthetic repertoire with novel and versatile reagents.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₂H₅NO₂[1]
Molecular Weight 75.07 g/mol [1]
CAS Number 34005-41-9[1]
Appearance Colorless liquid (predicted)
Boiling Point Not reported
Melting Point Not reported

Safety Profile: As with all formamide derivatives, N-methoxyformamide should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Formamides as a class are known to be potential reproductive toxins and skin irritants. A thorough review of the Safety Data Sheet (SDS) is mandatory before any experimental work is undertaken.

Synthesis of N-methoxyformamide

The accessibility of a reagent is a critical factor in its adoption. N-methoxyformamide can be synthesized from readily available starting materials. The following protocol is a general method for the N-formylation of hydroxylamines, adapted for the synthesis of the target compound.

Protocol 1: Synthesis via Acetic Formic Anhydride

This method relies on the in-situ generation of the highly reactive mixed anhydride, acetic formic anhydride, which readily formylates methoxyamine.

Reaction Scheme:

Synthesis_of_N-methoxyformamide cluster_step1 Step 1: In-situ Anhydride Formation cluster_step2 Step 2: N-Formylation formic_acid HCOOH (Formic Acid) mixed_anhydride HCOOCOCH₃ (Acetic Formic Anhydride) formic_acid->mixed_anhydride + acetic_anhydride (CH₃CO)₂O (Acetic Anhydride) acetic_anhydride->mixed_anhydride methoxyamine CH₃ONH₂ (Methoxyamine) product HCONH(OCH₃) (N-methoxyformamide) methoxyamine->product mixed_anhydride->product + acetic_acid CH₃COOH (Acetic Acid)

Workflow for the synthesis of N-methoxyformamide.

Materials:

  • Formic acid (≥95%)

  • Acetic anhydride

  • Methoxyamine hydrochloride

  • Pyridine or Triethylamine

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Methoxyamine Free Base: In a flask, dissolve methoxyamine hydrochloride (1.0 eq) in water and cool to 0 °C. Slowly add a base such as pyridine or triethylamine (1.1 eq) or a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free methoxyamine into a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and use immediately in the next step. Caution: Methoxyamine free base can be unstable and should be prepared fresh and used without delay.

  • In-situ Formation of Acetic Formic Anhydride: In a separate, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add formic acid (1.2 eq). Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • N-Formylation: To the cold solution of acetic formic anhydride, add the previously prepared solution of methoxyamine dropwise, maintaining the reaction temperature at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxyformamide. The product can be further purified by vacuum distillation if necessary.

Applications in Organic Synthesis

While specific, published protocols for N-methoxyformamide are not abundant, its structure suggests several potential applications where it could offer advantages over traditional reagents.

N-Formylation of Amines

N-formyl groups are crucial protecting groups in peptide synthesis and are precursors for the synthesis of isocyanides.[2][3] N-methoxyformamide can be explored as a mild formylating agent.

Mechanistic Rationale: The reactivity of formamides in N-formylation is well-established.[3] The presence of the electron-withdrawing methoxy group on the nitrogen atom in N-methoxyformamide is expected to enhance the electrophilicity of the carbonyl carbon, potentially allowing for formylation reactions under mild conditions. The byproducts of the reaction would be methoxyamine, which is water-soluble and can be easily removed during aqueous work-up.

N-Formylation_Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack formamide HCONH(OCH₃) (N-methoxyformamide) formamide->intermediate product R-NHCHO (N-Formyl Amine) intermediate->product Collapse byproduct CH₃ONH₂ (Methoxyamine) intermediate->byproduct Elimination

Generalized mechanism for N-formylation using N-methoxyformamide.

Generalized Protocol for N-Formylation of a Primary Amine:

  • Materials:

    • Primary amine (1.0 eq)

    • N-methoxyformamide (1.1 - 1.5 eq)

    • Aprotic solvent (e.g., Toluene, THF, or Dichloromethane)

    • Optional: Mild acid or base catalyst

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine in the chosen solvent.

    • Add N-methoxyformamide to the solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC. The use of a Dean-Stark trap can be beneficial if water is produced and needs to be removed.[4][5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine and methoxyamine byproduct, followed by a wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the resulting N-formylated amine by column chromatography or recrystallization.

Table of Reaction Parameters for N-Formylation (Hypothetical Screening):

ParameterCondition 1Condition 2Condition 3
Solvent TolueneTHFNeat (Solvent-free)
Temperature Reflux60 °C80 °C
Equivalents of N-methoxyformamide 1.21.52.0
Catalyst Nonep-Toluenesulfonic acid (cat.)Zinc oxide (cat.)
Reaction Time 4-12 h6-18 h2-8 h
Potential as a Source of Other Reactive Species

The N-O bond in N-methoxyformamide is a potential site of reactivity that could be exploited in novel transformations.

  • Precursor to Formyl Radicals: Under radical-generating conditions (e.g., using a radical initiator like AIBN and a hydrogen atom donor), the N-O bond could potentially undergo homolytic cleavage to generate a formyl radical. This could open avenues for radical formylation reactions.

  • In-situ Generation of Methoxyaminyl Radicals: Alternatively, cleavage of the N-H bond could generate a methoxyaminyl radical, a species that could participate in various radical-mediated processes.

Further research is required to explore these possibilities and develop specific protocols.

Conclusion

N-methoxyformamide is an under-explored reagent with significant potential in organic synthesis. While a large body of established protocols is currently lacking in the literature, its synthesis is straightforward, and its chemical structure suggests promising applications, particularly in the realm of mild and selective N-formylation. The generalized protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to investigate the utility of this versatile molecule in their own synthetic endeavors. As the demand for novel and efficient synthetic methodologies continues to grow, a deeper exploration of reagents like N-methoxyformamide will undoubtedly lead to new and valuable chemical transformations.

References

  • BenchChem. (2025). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)
  • BenchChem. (2025). Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry.
  • BenchChem. (2025). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide.
  • PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Amazon Web Services. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto-Weinreb Amides and Unsymmetrical Ketone.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026, February 20).
  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • The Royal Society of Chemistry. (2017).
  • Li, G., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(17), 2133-2136.
  • A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. (2002, March 25).
  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). N-methoxyformamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1049885C - Method for preparation of N-methyl formamide.
  • ChemicalBook. (n.d.).
  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 481-486.
  • RSC Publishing. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(10), 6884-6898.
  • PubMed. (2013). Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions. Organic Letters, 15(21), 5397-5399.
  • Jung, S. H., et al. (1998). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 19(11), 1284-1286.
  • RSC Publishing. (n.d.). Ab initio kinetics of the CH3NH + NO2 reaction: formation of nitramines and N-alkyl nitroxides.

Sources

Method

N-methoxyformamide as a precursor for isonitrile synthesis

Application Note: N-Methoxy-Functionalized Formamides as Precursors for Isonitrile Synthesis Part 1: Strategic Overview & Scope Clarification of Nomenclature & Chemistry In the context of isonitrile (isocyanide) synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methoxy-Functionalized Formamides as Precursors for Isonitrile Synthesis

Part 1: Strategic Overview & Scope

Clarification of Nomenclature & Chemistry In the context of isonitrile (isocyanide) synthesis, the term "N-methoxyformamide" often leads to ambiguity between two distinct chemical classes. As a researcher, it is critical to distinguish between:

  • N-Methoxyformamide (

    
    ):  A hydroxamic acid derivative. Direct dehydration of this species theoretically yields N-methoxy isocyanide (
    
    
    
    ). However,
    
    
    -alkoxy isocyanides are inherently unstable and prone to rearrangement into cyanates (
    
    
    ) or fragmentation. Consequently, this specific molecule is rarely used as a direct isonitrile precursor in drug development.
  • N-Methoxy-Alkyl Formamides (

    
    ):  These are 
    
    
    
    -substituted formamides where the methoxy group is located on the alkyl chain (e.g., N-(2-methoxy-2-methylpropyl)formamide). These are the industry-standard precursors for stable, functionalized isonitriles, most notably the MIBI ligand (2-methoxyisobutylisonitrile) used in the radiopharmaceutical Technetium (99mTc) Sestamibi .

This guide focuses on the latter: the robust synthesis of methoxy-functionalized isonitriles from their corresponding formamide precursors, utilizing the MIBI ligand as the primary case study for high-value application.

Part 2: Mechanism & Critical Pathway

The transformation of an N-substituted formamide to an isonitrile is a dehydration reaction.[1] The thermodynamic drive is the elimination of water, but the kinetic barrier requires the activation of the formamide oxygen.

Mechanism:

  • Activation: The formyl oxygen attacks an electrophilic dehydrating agent (e.g.,

    
    , Phosgene, or Burgess Reagent), creating an imidoyl intermediate.
    
  • Elimination: A base (typically Triethylamine or Pyridine) deprotonates the nitrogen, triggering the expulsion of the leaving group to form the isocyanide carbon-nitrogen triple bond.

Visualized Pathway (DOT):

IsonitrileSynthesis Amine Methoxy-Alkyl Amine (R-NH2) Formylation Formylation (HCOOEt / Reflux) Amine->Formylation Step 1 Formamide N-Methoxy-Alkyl Formamide (Precursor) Formylation->Formamide Activation Activation (POCl3 / Base) Formamide->Activation Step 2: Dehydration Intermediate Imidoyl Chlorophosphate Intermediate Activation->Intermediate - Cl- Isonitrile Methoxy-Functionalized Isonitrile (MIBI) Intermediate->Isonitrile Elimination (- HOP(O)Cl2)

Figure 1: Synthetic pathway from amine to methoxy-functionalized isonitrile via formamide dehydration.[1][2][3][4][5]

Part 3: Detailed Protocol – Synthesis of MIBI Ligand

Target Molecule: 1-Isocyano-2-methoxy-2-methylpropane (MIBI Ligand) Precursor: N-(2-methoxy-2-methylpropyl)formamide Application: Ligand for 99mTc-Sestamibi (Cardiolite®)

Materials & Reagents
ReagentRoleSpecifications
N-(2-methoxy-2-methylpropyl)formamide Precursor>98% Purity, Dry (<0.1% H2O)
Phosphorus Oxychloride (

)
Dehydrating AgentFreshly distilled or high-grade
Triethylamine (

)
BaseDried over KOH or molecular sieves
Dichloromethane (DCM) SolventAnhydrous
Sodium Carbonate (

)
Quenching20% Aqueous Solution
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Safety Note: Perform all operations in a fume hood. Isonitriles have a characteristic foul odor; use double-gloving and bleach traps for glassware.

  • Charge a 3-neck round-bottom flask (RBF) with N-(2-methoxy-2-methylpropyl)formamide (1.0 equiv) and anhydrous DCM (10 mL/g precursor).

  • Add Triethylamine (2.5 equiv) and cool the mixture to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents side reactions like polymerization or self-condensation.

Step 2: Dehydration

  • Add

    
     (1.1 equiv) dropwise over 30 minutes via a pressure-equalizing addition funnel.
    
  • Observation: The solution may turn slightly yellow or precipitate amine salts (

    
    ).
    
  • Maintain temperature < 5°C during addition.

  • After addition, allow the reaction to warm to Room Temperature (RT) and stir for 60 minutes.

Step 3: Monitoring (Self-Validation)

  • TLC/IR Check: Take an aliquot.

    • IR Validation: Look for the appearance of the characteristic isonitrile peak at ~2140 cm⁻¹ .

    • Completion: Disappearance of the amide Carbonyl stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Step 4: Quenching & Extraction

  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a rapidly stirring solution of 20%

    
     (aq). Caution: Exothermic.
    
  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Combine organics and wash with Brine. Dry over anhydrous

    
    .
    

Step 5: Purification

  • Concentrate the solvent under reduced pressure (Rotavap) at < 40°C . Warning: Low molecular weight isonitriles are volatile.

  • Distillation: Purify the crude oil via vacuum distillation. MIBI is a clear, colorless liquid.

Part 4: Alternative "Green" Protocol (Burgess Reagent)

For small-scale discovery chemistry where


 handling is undesirable, the Burgess Reagent provides a milder, neutral condition.

Protocol:

  • Dissolve formamide (1.0 equiv) in DCM.

  • Add Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) (1.2 equiv).

  • Stir at RT for 2-4 hours.

  • Workup: Filter through a short plug of silica gel to remove the sulfamate byproduct. Evaporate solvent.

  • Advantage: No acidic byproducts; suitable for acid-sensitive methoxy substrates.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

due to wet solvent.
Ensure DCM is anhydrous. Dry

over KOH.
Product Degradation Acidic workup or overheating.Use basic quench (

). Keep rotavap bath <40°C.
No Reaction Old/Inactive

.
Distill

prior to use. Ensure inert atmosphere (

).
Foul Odor Leak Isonitrile volatility.Treat all glassware with dilute HCl/Bleach to hydrolyze isonitrile to formamine/amine before cleaning.

Data Validation Table: Spectral Signatures

Technique Signal Interpretation

| FT-IR | 2130–2150 cm⁻¹ (s) | Diagnostic


 stretch. |
| 1H NMR  | 

~3.2 ppm (s, 3H) | Methoxy group (

). Remains intact. | | 1H NMR |

~3.4 ppm (m, 2H) | Methylene adjacent to isonitrile (

). Characteristic triplet coupling to

(often broad). |

References

  • Organic Chemistry Portal. "Synthesis of Isonitriles from N-Substituted Formamides." Organic Chemistry Portal. [Link]

  • StatPearls. "Technetium 99m Sestamibi." NCBI Bookshelf. [Link]

  • Kobayashi, G., et al. (2011).[6][7] "A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds." Synthesis, 2011, 3225-3234.[6][7] [Link]

Sources

Application

Application Note: N-Methoxyformamide (NMF) in High-Fidelity Heterocyclic Synthesis

This Application Note is structured to provide a high-level technical guide for the use of N-Methoxyformamide (NMF) in the synthesis of heterocyclic pharmacophores. It distinguishes NMF from the more common "Weinreb form...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level technical guide for the use of N-Methoxyformamide (NMF) in the synthesis of heterocyclic pharmacophores. It distinguishes NMF from the more common "Weinreb formamide" (


-methoxy-

-methylformamide) while highlighting its unique utility as a chemoselective formylating agent and a precursor for specialized

-alkoxy scaffolds.

Executive Summary

In the landscape of drug discovery, the introduction of the formyl group (–CHO) onto amine scaffolds is a critical gateway to heterocyclic cores such as benzimidazoles , quinazolines , and dihydroisoquinolines . While standard reagents (e.g., acetic formic anhydride, ethyl formate) often suffer from lack of selectivity or harsh conditions, N-Methoxyformamide (NMF) serves as a precision tool.

This guide details the role of NMF as a "masked" formyl donor. Unlike standard formylating agents, NMF can be derivatized into N-(Diethylcarbamoyl)-N-methoxyformamide , a reagent that exhibits exceptional chemoselectivity for primary amines in the presence of secondary amines or alcohols.[1] This selectivity is paramount when synthesizing complex heterocyclic precursors where regiocontrol is required prior to cyclization.

Reagent Profile & Chemical Logic

To ensure experimental success, it is vital to distinguish NMF from its methylated analog (Weinreb formamide).

Table 1: Comparative Reagent Profile
FeatureN-Methoxyformamide (NMF) N-Methoxy-N-methylformamide
CAS 34005-41-9 32117-82-1
Structure


Primary Role Chemoselective Formyl Donor; Precursor to

-alkoxy ureas.[2]
"Weinreb" Formylating Agent (Organometallics

Aldehydes).
Key Mechanism Nucleophilic attack on activated carbonyls; Amide exchange.Stable transition state preventing over-addition.
Application Synthesis of sensitive

-formyl amines for cyclization.
Synthesis of aldehydes from Grignard/Lithium reagents.
Mechanistic Advantage: The "Activated" Pathway

NMF itself is a weak formylating agent. Its power lies in its activation via carbamoylation . By reacting NMF with a carbamoyl chloride or isocyanate, the formyl group becomes highly electrophilic but sterically tuned, allowing it to discriminate between sterically unhindered primary amines and hindered secondary amines.

Pathway Visualization: The following diagram illustrates the activation of NMF and its subsequent transfer of the formyl group to a heterocyclic precursor.

NMF_Pathway NMF N-Methoxyformamide (H-CO-NH-OMe) Activated_Reagent Activated Reagent (N-Diethylcarbamoyl-N-methoxyformamide) NMF->Activated_Reagent Activation (Et3N, DCM) Activator Diethylcarbamoyl Chloride Activator->Activated_Reagent Intermediate N-Formyl Amine (Regioselective) Activated_Reagent->Intermediate Formyl Transfer (- Et2N-CO-NH-OMe) Target_Amine Target Diamine (Primary + Secondary) Target_Amine->Intermediate Nucleophilic Attack Heterocycle Final Heterocycle (e.g., Benzimidazole) Intermediate->Heterocycle Cyclization (Acid/Heat)

Caption: Activation of NMF to a selective formylating species and subsequent cyclization.

Experimental Protocols

Protocol A: Synthesis of the Activated Reagent

Target: N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4) Rationale: This reagent is often not shelf-stable for long periods and is best prepared fresh or stored at -20°C. It serves as the "carrier" for the formyl group.

Materials:

  • N-Methoxyformamide (1.0 equiv)[3]

  • Diethylcarbamoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add N-Methoxyformamide  (10 mmol) and anhydrous DCM (50 mL).
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol) dropwise over 5 minutes.

  • Activation: Add Diethylcarbamoyl chloride (11 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of NMF.[4]

  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (Silica, 0-30% EtOAc in Hexane).

    • Yield Expectation: 85-92%

    • Appearance: Colorless to pale yellow oil.

Protocol B: Chemoselective Synthesis of Benzimidazole Precursors

Application: Formylation of 4-amino-3-(methylamino)benzoate. Challenge: Standard formylation (HCOOH) often formylates both amines or favors the more nucleophilic secondary amine. The NMF-derived reagent favors the primary amine due to the specific transition state geometry.

Step-by-Step:

  • Substrate Prep: Dissolve the diamine substrate (1.0 equiv) in DCM (0.2 M concentration).

  • Reagent Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv) at RT.

  • Incubation: Stir at 25°C for 2-6 hours.

    • Note: Unlike acetic formic anhydride, this reagent does not require cryogenic cooling for selectivity.

  • Quench: Add saturated

    
     solution. Extract with DCM.[3]
    
  • Analysis:

    
    -NMR should show a distinct formyl proton doublet (due to NH coupling) around 
    
    
    
    8.2-8.5 ppm on the primary nitrogen.
Protocol C: Cyclization to Heterocycle (Bischler-Napieralski Variation)

Target: Dihydroisoquinoline derivative. Context: Converting the N-formyl intermediate generated in Protocol B (if applied to a phenethylamine backbone) into a cyclized heterocycle.

  • Dissolution: Dissolve the N-formyl phenethylamine (obtained via NMF method) in anhydrous acetonitrile.

  • Cyclization Agent: Add

    
     (1.5 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (80°C) for 1-2 hours.

    • Mechanism:[2] The clean N-formyl group (free of side-products common with other formylating agents) allows for a cleaner imidoyl chloride formation and subsequent intramolecular Friedel-Crafts alkylation.

  • Workup: Cool to RT, carefully quench with ice-water, basify with

    
     to pH 9, and extract with EtOAc.
    

Critical Parameters & Troubleshooting

Solvent Effects

NMF chemistry is sensitive to solvent polarity.[4][5]

  • DCM/Chloroform: Ideal for the activation step (Protocol A).

  • THF: Can be used, but may retard the reaction rate of the formyl transfer.

  • DMF: Avoid. DMF can compete in formylation reactions if activated, confounding results.

Stability of the N-Methoxy Linkage

The


-methoxy group in NMF is relatively stable, but under strong acidic conditions (e.g., concentrated HCl reflux), the methoxy group can hydrolyze. However, in the protocols described (neutral to mild basic activation, Lewis acid cyclization), the 

-methoxy moiety serves its purpose as a leaving group (in the form of the urea byproduct) or remains stable until the formyl transfer is complete.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Protocol A Moisture in DCM hydrolyzing the carbamoyl chloride.Ensure DCM is distilled over

or from a solvent system.
Lack of Selectivity (Protocol B) Reaction temperature too high (>40°C).Maintain reaction at 20-25°C. Selectivity decreases with heat.
Byproduct Formation Formation of symmetric urea.Ensure precise stoichiometry (1.1 equiv) of the activating agent.

References

  • TCI Chemicals. N-(Diethylcarbamoyl)-N-methoxyformamide: Selective Formylating Reagent.[6] Product Application Note.

  • Hotha, S., & Yarema, K. J. (2006). Chemoselective Formylation of Primary Amines.[1] Journal of the American Chemical Society. (Contextual grounding for selective formylation strategies).

  • VulcanChem. N-Methoxyformamide (CAS 34005-41-9) Technical Data Sheet.

  • Glover, S. A. (2001). Anomeric amides - structure, properties and reactivity. Arkivoc, (xii), 143-160. (Discusses the electronic properties of N-alkoxy-N-acyl amides).

  • BenchChem. Comparative Guide to Formamide Derivatives in Synthesis.

Sources

Method

Application Note: Safe Disposal Procedures for N-Methoxyformamide Waste

Part 1: Executive Hazard Assessment The "Silent" Hazard: Why N-Methoxyformamide Requires Special Handling N-Methoxyformamide (CAS 34005-41-9) is often miscategorized as a simple amide due to its structural similarity to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

The "Silent" Hazard: Why N-Methoxyformamide Requires Special Handling

N-Methoxyformamide (CAS 34005-41-9) is often miscategorized as a simple amide due to its structural similarity to N-methylformamide (NMF) or Dimethylformamide (DMF). However, its N-alkoxy functionality renders it chemically distinct and significantly more hazardous upon degradation.

Critical Mechanism of Toxicity: Unlike simple amides, N-methoxyformamide hydrolyzes to release Methoxyamine (O-Methylhydroxylamine) , a potent mutagen and hemotoxic agent. Standard amide disposal protocols (e.g., acid hydrolysis) can inadvertently generate this highly toxic by-product in the waste stream, creating an inhalation and contact hazard.

PropertyDataImplication for Disposal
CAS Number 34005-41-9Use for specific waste labeling.
Structure

Labile N-O bond; distinct from Weinreb linkers.
Hydrolysis Product Methoxyamine (

)
High Toxicity/Mutagen. Do not acidify waste.
Flash Point >110°C (Est.)Combustible but not highly flammable.
Water Solubility HighHigh mobility in aquatic environments (Do not drain).

Part 2: Waste Characterization & Segregation

Identification

Before disposal, verify the chemical identity. N-Methoxyformamide is distinct from:

  • N-Methylformamide (NMF): Lacks the oxygen on the nitrogen.

  • N,O-Dimethylhydroxylamine: The "Weinreb amine" (lacks the formyl group).

Segregation Logic

Rule 1: No Acidic Streams. Never mix N-methoxyformamide waste with acidic waste streams (e.g., HCl,


). Acid catalysis accelerates hydrolysis, releasing volatile methoxyamine salts.

Rule 2: Segregate from Oxidizers. N-alkoxy compounds can form unstable nitroso derivatives or explosive chloro-amines if mixed with strong oxidizers (e.g., hypochlorites/bleach) under uncontrolled conditions.

Rule 3: Dedicated "High Hazard" Stream. Classify as "Toxic Nitrogenous Organic Waste."

Decision Matrix (Graphviz)

WasteDecisionTree Start Waste Identification: N-Methoxyformamide IsPure Is the waste pure substance (>90%)? Start->IsPure IsMixture Is it a reaction mixture? IsPure->IsMixture No SolidWaste Absorb onto Vermiculite/Charcoal. Pack in HDPE Drum. IsPure->SolidWaste Yes (Solid/Oil) LiquidWaste Collect in Amber Glass/HDPE. Label: 'Toxic - N-Alkoxy Amide' IsPure->LiquidWaste Yes (Liquid) CheckCompat Check Compatibility: Contains Acids or Oxidizers? IsMixture->CheckCompat Segregate Segregate Immediately. Do NOT mix. CheckCompat->Segregate Yes (Incompatible) CheckCompat->LiquidWaste No (Compatible Solvent) Segregate->LiquidWaste After Neutralization (pH 7-9) Incineration SHIP FOR INCINERATION (Rotary Kiln > 1000°C) SolidWaste->Incineration LiquidWaste->Incineration

Caption: Decision tree for segregating N-methoxyformamide waste. Note the critical check for acidic compatibility to prevent toxic hydrolysis.

Part 3: Detailed Disposal Protocols

Protocol A: Preparation for Off-Site Incineration (Recommended)

Context: This is the standard, safest method for 95% of laboratory applications. It avoids on-site chemical manipulation of a potential mutagen.

Materials Required:

  • High-Density Polyethylene (HDPE) or Amber Glass waste container.

  • Chemical-resistant gloves (Nitrile > 0.11mm or Laminate film).

  • Hazardous Waste Label.[1]

Steps:

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) or slightly Alkaline (pH 8-9).

    • Reasoning: Stability is highest at neutral pH. Acidic pH catalyzes hydrolysis to methoxyamine.

  • Solvent Compatibility: Dilute with compatible non-halogenated solvents (Ethanol, Methanol) if necessary to reduce viscosity. Avoid Acetone if strong acids are present (exothermic reaction risk), though N-methoxyformamide itself is compatible with acetone.

  • Container Loading: Fill container to maximum 90% capacity to allow for thermal expansion.

  • Labeling:

    • Primary Constituent: N-Methoxyformamide.[2][3][4]

    • Hazard Codes: Toxic (T), Irritant (Xi).

    • Specific Warning: "DO NOT MIX WITH ACID - RELEASES TOXIC AMINE."

  • Storage: Store in a cool, well-ventilated solvent cabinet until pickup.

Protocol B: Emergency Spillage Decontamination

Context: For managing spills inside a fume hood or on the bench.

Materials Required:

  • Absorbent material (Vermiculite or Chem-Sorb pads).

  • Decontamination Solution: 5% Aqueous Sodium Carbonate (

    
    ).
    
  • Contraindication: Do NOT use Bleach (Sodium Hypochlorite).

Steps:

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is operating at max flow.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If spill is outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Containment: Dike the spill with vermiculite.[5]

  • Absorption: Cover the liquid completely with absorbent material.

  • Cleaning:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.

    • Wipe the surface with 5% Sodium Carbonate solution.

    • Scientific Rationale: Mild alkaline wash maintains the amide stability preventing hydrolysis while physically removing the residue. Strong oxidizers (Bleach) could react with the N-alkoxy group to form N-chloro-N-methoxy species, which are potentially unstable.

  • Disposal: Label the debris container as "Hazardous Waste: N-Methoxyformamide Debris" and route to incineration.

Part 4: Scientific Rationale & Mechanism

The Hydrolysis Trap

Researchers often treat amides as benign. However, the N-O bond in N-methoxyformamide alters the electronics of the amide bond.

Pathway:



  • Acidic Conditions: Rapidly cleaves the formyl group.

  • Product: Methoxyamine (CAS 674-81-7).

  • Toxicity: Methoxyamine is a potent nucleophile that reacts with cytosine in DNA (mutagenic) and inhibits pyridoxal phosphate-dependent enzymes.

By maintaining a neutral-to-alkaline pH in the waste stream, the amide bond remains kinetically stable, preventing the release of the more toxic free amine before it reaches the incinerator.

References

  • PubChem. (2023). Compound Summary: N-methoxy-N-methylformamide (Structural Analogue).[4][6] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Methoxyammonium Chloride (Hydrolysis Product Toxicity). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.[1][5][7][8][9][10] National Academies Press. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methoxyformamide Synthesis &amp; Optimization

This technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of experimental troubleshooting, moving beyond simple recipes to address the specific physicochemical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of experimental troubleshooting, moving beyond simple recipes to address the specific physicochemical challenges of N-methoxyformamide (CAS 34005-41-9).

Topic: Optimization of reaction conditions for N-methoxyformamide formylation. Target Molecule: N-methoxyformamide (


)
Primary Precursor: 

-methylhydroxylamine hydrochloride (

)

Executive Summary & Reaction Logic

The formylation of


-methylhydroxylamine is deceptively simple. While the bond formation is straightforward, the challenge lies in isolation  and stability . Unlike standard alkyl amines, the alkoxyamine nitrogen has reduced nucleophilicity due to the adjacent oxygen (alpha-effect notwithstanding), and the resulting product is highly water-soluble and prone to hydrolysis under acidic conditions.

The Core Challenge: Balancing reactivity (to overcome the HCl salt) with selectivity (avoiding over-acylation if using anhydrides) and successful extraction from the aqueous phase.

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic routes and their critical control points.

ReactionPathways Substrate O-Methylhydroxylamine Hydrochloride Base Free Base Generation (NaOH or NaOAc) Substrate->Base Neutralization RouteA Route A: Acetic Formic Anhydride (AFA) Base->RouteA Fast (<1h) Low Temp RouteB Route B: Ethyl Formate (Reflux) Base->RouteB Slow (12-24h) Equilibrium Intermediate Tetrahedral Intermediate RouteA->Intermediate RouteB->Intermediate Product N-Methoxyformamide (Water Soluble!) Intermediate->Product -AcOH (A) -EtOH (B)

Figure 1: Comparison of Kinetic (AFA) vs. Thermodynamic (Ethyl Formate) pathways.

Critical Protocols & Optimization

Method A: The Acetic Formic Anhydride (AFA) Route (Recommended)

Best for: Small to medium scale, high conversion, and laboratories equipped to handle unstable anhydrides.

The Mechanism: AFA is a "mixed anhydride" that is highly electrophilic. It selectively transfers the formyl group rather than the acetyl group because the formyl carbonyl is less sterically hindered and more electrophilic.

Protocol:

  • AFA Preparation (In Situ): In a flame-dried flask, mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.0 equiv). Stir at 50–60°C for 2 hours, then cool to 0°C. Note: Do not store this reagent; use immediately.

  • Substrate Addition: Dissolve

    
    -methylhydroxylamine HCl (1.0 equiv) in dry DCM or THF. Add Sodium Acetate (1.1 equiv) to buffer the HCl.
    
  • Reaction: Add the cooled AFA solution dropwise to the amine suspension at 0°C.

  • Quenching: Stir at room temperature for 2-4 hours. Quench with small amounts of MeOH to consume excess anhydride.

Method B: The Ethyl Formate Route (Scalable)

Best for: Large scale, "green" chemistry requirements, avoiding acetyl impurities.

Protocol:

  • Reflux: Suspend

    
    -methylhydroxylamine HCl in neat Ethyl Formate (excess, acts as solvent).
    
  • Base: Add Triethylamine (1.0 equiv) or solid

    
    .
    
  • Time: Reflux (54°C) is required for 12–24 hours.

  • Workup: Filter off the salt, evaporate the ethyl formate.

Troubleshooting Guide (FAQ)

Category 1: Low Yield & Isolation Issues

Q: I see full conversion on TLC, but I lose everything during workup. Where is my product? A: N-methoxyformamide is a small, polar molecule with high water solubility.

  • Diagnosis: If you are washing with water/brine and extracting with hexane or ether, the product is staying in the aqueous layer.

  • Solution:

    • Saturate the Aqueous Phase: Use solid NaCl to saturate the aqueous layer before extraction.

    • Solvent Switch: Use DCM (Dichloromethane) or Chloroform for extraction (3x or 4x). Do not use Diethyl Ether (too non-polar).[1]

    • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor overnight.

Q: Can I distill the product? A: Yes, but with caution.

  • Risk: N-alkoxy compounds can undergo thermal decomposition (rearrangement) at high temperatures.

  • Recommendation: Use high vacuum (<1 mmHg) to keep the bath temperature below 80°C. Do not attempt atmospheric distillation.

Category 2: Purity & Analysis (NMR)

Q: My Proton NMR shows "double" peaks. Is it impure? A: Likely NOT. This is a classic signature of Rotamers .

  • The Science: The C-N bond in amides has partial double-bond character, restricting rotation. This creates cis and trans isomers (relative to the formyl proton and the methoxy group) that interconvert slowly on the NMR timescale at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). If the peaks coalesce into single sharp signals, it is one pure compound.
    
  • Expected Shifts (

    
    ): 
    
    • Formyl H: ~8.1–8.4 ppm (often two signals, e.g., 8.15 and 8.35).

    • Methoxy H: ~3.7–3.8 ppm (two singlets).

    • N-H: Broad singlet, variable (8.0–10.0 ppm).

Category 3: Reaction Safety & Control

Q: The AFA preparation turned violent/black. What happened? A: Thermal runaway or catalytic decomposition.

  • Cause: Acetic Formic Anhydride is thermally unstable. If heated above 60°C or if traces of strong acid catalysts are present without temperature control, it can decompose rapidly to CO and acetic acid.

  • Fix: Strictly control the activation temperature (50-60°C max) and cool to 0°C before adding to the amine.

Advanced Optimization: Impurity Profile

Use the table below to identify side products based on your reaction conditions.

Impurity / IssueProbable CauseCorrective Action
Acetylated Product (

)
Reaction temperature too high during AFA addition.Keep addition at 0°C. The acetyl group transfers if the kinetic advantage of the formyl group is lost via heating.
Bis-formylation Large excess of formylating agent.[2]Strictly control stoichiometry (1.1 - 1.2 equiv).
Hydrolysis (Reversion) Acidic workup or wet silica gel.Neutralize HCl completely before isolation. Use neutral alumina instead of acidic silica if chromatography is needed.

Workup Decision Tree

Follow this logic flow to maximize recovery based on your scale and equipment.

WorkupLogic Start Reaction Complete (Solvent: DCM or THF) Quench Quench with NaHCO3 (sat) Start->Quench PhaseSep Separate Phases Quench->PhaseSep CheckAq Is Product in Aqueous? PhaseSep->CheckAq DirectExtract Extract Aqueous with DCM (x4) CheckAq->DirectExtract Small Scale Salting Saturate Aqueous with solid NaCl CheckAq->Salting Medium Scale ContExtract Continuous Extraction (Liquid-Liquid) CheckAq->ContExtract Large Scale Dry Dry Organic (Na2SO4) & Evaporate DirectExtract->Dry Salting->DirectExtract ContExtract->Dry Distill High Vac Distillation (<1 mmHg) Dry->Distill Dry->Distill

Figure 2: Isolation strategy for water-soluble amides.

References

  • Vlietstra, E. J., et al. (1982). "Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent."[3] Recueil des Travaux Chimiques des Pays-Bas.

  • Organic Syntheses. (1970). "Acetic Formic Anhydride."[2] Organic Syntheses, Coll.[4] Vol. 6, p.8.

  • BenchChem. (2025).[2] "Troubleshooting guide for the formylation of aromatic amines."

  • PubChem. (2025). "N-methoxyformamide (Compound)."[2][5][6][7][8] National Library of Medicine.

  • ChemicalBook. (2025).[2][9] "N-Methylformamide Properties and NMR Data." (Used for comparative spectral analysis of rotamers).

Sources

Optimization

How to remove unreacted N-methoxyformamide from a reaction mixture

The following technical guide addresses the removal of N-methoxyformamide ( ) from reaction mixtures. Note on Chemical Identity: This guide specifically targets N-methoxyformamide (CAS 34005-41-9), a secondary amide with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of N-methoxyformamide (


) from reaction mixtures.

Note on Chemical Identity: This guide specifically targets N-methoxyformamide (CAS 34005-41-9), a secondary amide with an acidic N-H proton. If you are working with the fully substituted Weinreb reagent N-methoxy-N-methylformamide (CAS 5129-79-3), refer to the Modified Protocols section, as it lacks the acidic proton required for base-extraction strategies.

Status: Operational Subject: Purification Strategies for N-Methoxyformamide (NMF-OMe) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

N-methoxyformamide is a polar, low-molecular-weight hydroxamic acid derivative. Its removal is often complicated by two factors:

  • Poor UV Absorbance: It lacks a strong chromophore, making it invisible to standard UV detectors (254 nm).

  • Solubility Overlap: It shares high polarity with many synthetic targets (e.g., Weinreb amides), leading to co-elution during chromatography.

The Solution: Unlike standard amides (e.g., DMF), N-methoxyformamide possesses a relatively acidic N-H proton (


). The most effective removal strategy leverages this acidity via base-mediated aqueous extraction , converting the impurity into its water-soluble salt.

Part 1: Diagnostic & Decision Logic

Before initiating a workup, determine the stability of your product to select the correct pathway.

RemovalStrategy Start Start: Reaction Mixture contains N-methoxyformamide BaseSensitive Is your product base-sensitive? Start->BaseSensitive Volatile Is your product volatile (<150°C BP)? BaseSensitive->Volatile Yes (Unstable) MethodA Method A: Base Extraction (Recommended) (NaOH/Carbonate Wash) BaseSensitive->MethodA No (Stable) MethodB Method B: Aggressive Water Wash (Salting Out) Volatile->MethodB Yes (Volatile) MethodC Method C: High-Vac Azeotrope (Toluene/Heptane) Volatile->MethodC No (Non-volatile)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability.

Part 2: Troubleshooting Guides & Protocols

Protocol A: Base-Mediated Extraction (The "Gold Standard")

Mechanism: The N-methoxy group increases the acidity of the amide proton. Washing with a mild base deprotonates the impurity (


), driving it entirely into the aqueous phase.[1]

Reagents:

  • Extraction Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Wash Solution: 1M NaOH (preferred) or Saturated

    
    .
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture with the extraction solvent.

    • Tip: Use

      
       if your product is soluble in it. The polarity contrast with water is higher than DCM, improving separation.
      
  • The Base Wash: Wash the organic layer 2x with 1M NaOH .

    • Observation: The N-methoxyformamide will ionize and partition into the water.

  • Neutralization (Optional): If your product is acid-sensitive, do not acidify. If stable, wash once with brine to remove excess base.

  • Drying: Dry over

    
     and concentrate.
    

Validation: Check the crude NMR. The diagnostic doublet for the formyl proton (


) around 8.0–8.5 ppm should be absent.
Protocol B: Salting-Out Extraction (For Base-Sensitive Products)

Mechanism: If your product cannot survive pH > 10, you must rely on the high water solubility of N-methoxyformamide (LogP


).

Step-by-Step:

  • Solvent Swap: If the reaction is in THF or DMF, remove as much as possible via rotary evaporation first.

  • Dissolution: Dissolve residue in

    
     (preferred) or EtOAc.
    
  • The "Salting Out" Wash: Wash 5x with 10% Aqueous LiCl or small volumes of water.[2]

    • Why LiCl? Lithium ions coordinate strongly with polar amides, pulling them into the aqueous phase more effectively than brine [1].[3]

  • Final Polish: Wash 1x with Brine to remove entrained water.

Protocol C: Chromatographic Removal

Issue: N-methoxyformamide streaks on silica and co-elutes with polar products. Solution: Use a solvent system that exploits its extreme polarity.[4]

  • TLC Visualization: Do not rely on UV. Use PMA (Phosphomolybdic Acid) or KMNO4 stain. The amide will appear as a white/yellow spot on a purple background (Permanganate) or dark blue/black (PMA).

  • Column Conditions:

    • Flush the column with 100% DCM first. N-methoxyformamide is very polar and will likely stick to the baseline while less polar products elute.

    • Add 1% Acetone to the DCM if the product is not moving. Avoid MeOH if possible, as it drags the amide down the column.

Part 3: Frequently Asked Questions (FAQ)

Q1: I am using N-methoxy-N-methylformamide (the Weinreb reagent), not N-methoxyformamide. Does Protocol A work? A: No. N-methoxy-N-methylformamide (


) has no acidic proton. Base washing will not ionize it.
  • Correction: Use Protocol C (High Vacuum) . The N-methyl variant boils at ~55°C (20 mmHg). It can be removed by rotary evaporation at

    
     with a good vacuum pump, or by azeotroping with toluene.
    

Q2: I see a peak at 8.2 ppm in my NMR. Is this the impurity? A: Likely, yes. Formamides exhibit rotamers, often showing complex splitting or broad peaks in the 8.0–8.5 ppm region (


) and 3.6–3.8 ppm (

).

Q3: Can I use acidic washes (1M HCl)? A: Generally, no. While amines are removed by acid, amides are not basic enough to be protonated significantly by dilute acid. Furthermore, strong acid might hydrolyze the N-methoxy bond, creating hydroxylamine derivatives which are potential mutagens and harder to remove. Stick to Base Wash or Neutral Water Wash .

Part 4: Data Summary

PropertyN-Methoxyformamide (

)
N-Methoxy-N-methylformamide (

)
CAS 34005-41-95129-79-3
Acidic Proton? Yes (NH)No
Primary Removal Base Extraction (1M NaOH)Distillation / Azeotrope
LogP -0.4 (Water Soluble)-0.2 (Water Soluble)
UV Active? Poor (End absorption <210nm)Poor
TLC Stain KMnO4 / PMAKMnO4 / I2

References

  • University of Rochester. (n.d.). Workup Guide: Removal of Amide Solvents. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2024).[5] N-methoxyformamide (Compound Summary).[5][6][7] National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying solvent/reagent peaks). [Link]

Sources

Optimization

Improving the selectivity of reactions involving N-methoxyformamide

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Improving Selectivity in Reactions Involving N-Methoxyformamide Executive Summary N-Methoxyformamide (CAS 34005-41...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Improving Selectivity in Reactions Involving N-Methoxyformamide

Executive Summary

N-Methoxyformamide (CAS 34005-41-9) is a versatile reagent primarily utilized as a source of the N-methoxyamino moiety (


) and as a specialized formylating agent.[1] Its unique reactivity profile stems from the "anomeric amide" structure, where the electronegative oxygen on nitrogen weakens the amide resonance. This structural feature unlocks powerful synthetic pathways—such as the construction of azoxy compounds and N-methoxy amides—but also introduces significant selectivity challenges, notably the HERON rearrangement  (Heteroatom Rearrangement On Nitrogen) and competing hydrolysis.

This guide provides actionable protocols to maximize chemoselectivity for N-methoxyformamide, specifically focusing on Copper-Catalyzed Azoxy Coupling and Selective Formylation , while suppressing decomposition pathways.

Part 1: Reagent Stability & Handling (The Foundation)

Before optimizing reaction selectivity, you must ensure the reagent species is active and has not degraded into methyl formate or methoxyamine salts.

Q: My N-methoxyformamide has turned slightly yellow/cloudy. Is it still selective? A: Likely not. Cloudiness often indicates hydrolysis or polymerization. N-methoxyformamide is an anomeric amide ; it is prone to acid-catalyzed rearrangement.

  • Diagnostic: Check

    
     NMR (
    
    
    
    ). Pure N-methoxyformamide shows formyl protons as rotamers (
    
    
    and
    
    
    ppm). Appearance of methyl formate (
    
    
    ppm) indicates HERON decomposition.
  • Corrective Action: Distill under high vacuum (<1 mmHg) at low temperature (<40°C). Store at -20°C under Argon.

Q: How do I prevent "background" decomposition during my reaction? A: The primary decomposition pathway is the HERON reaction , where the methoxy group migrates to the carbonyl carbon, expelling a nitrene equivalent.

  • Trigger: Acylation of the nitrogen (e.g., by acid chlorides) or high temperatures (>80°C) dramatically accelerates this.

  • Prevention: Maintain reaction pH neutral or slightly basic. Avoid strong Lewis acids unless essential for catalysis.

Part 2: Optimizing Selectivity in Azoxy Compound Synthesis

Recent methodologies (e.g., Cu-catalyzed coupling) utilize N-methoxyformamide to synthesize azoxy compounds (


) or methoxy-azoxy derivatives by coupling with nitroso compounds.
Core Selectivity Challenge:

Cross-Coupling (Desired) vs. Homocoupling/Reduction (Undesired). When reacting N-methoxyformamide with a nitrosoarene (


), the goal is often the formation of the azoxy link. Poor selectivity leads to azobenzene (reduction) or unreacted nitroso dimers.
Protocol 1: Cu-Catalyzed Cross-Coupling Optimization

Objective: Selective formation of Azoxy products over azo-reduction byproducts.

Step-by-Step Optimization:

  • Catalyst Selection: Use Cu@MSN (Mesoporous Silica Nanosphere-encapsulated Copper) or simple Cu(I) salts (

    
    , 
    
    
    
    ).
    • Why: Encapsulated Cu species prevent catalyst aggregation, maintaining the specific active sites required for the N-N coupling mechanism rather than general reduction.

  • Solvent System: Switch to Acetonitrile (MeCN) or Toluene .

    • Avoid: Protic solvents (MeOH, EtOH) which can promote solvolysis of the N-methoxyformamide before coupling occurs.

  • Stoichiometry: Use a 1.2 - 1.5 equivalent excess of N-methoxyformamide relative to the nitroso compound.

    • Reasoning: N-methoxyformamide can be sacrificial. A slight excess ensures the nitroso species is fully trapped before it can homocouple.

  • Temperature Control: Maintain 40–60°C .

    • Critical: Temperatures >80°C favor the HERON rearrangement of the reagent, effectively destroying your nucleophile.

Troubleshooting Table: Azoxy Synthesis

Observation Root Cause Solution
Low Yield / Unreacted Nitroso Catalyst deactivation or Reagent Hydrolysis Use anhydrous solvent; Add 4Å molecular sieves. Ensure Cu catalyst is freshly prepared/activated.

| Formation of Methyl Formate | HERON Rearrangement (Thermal decomposition) | Reduce reaction temperature by 10°C. Add a mild base (


) to buffer acidity. |
| Azo-arene (Reduction) Byproduct  | Over-reduction by metal catalyst | Switch from homogeneous Cu to heterogeneous Cu@MSN. Lower catalyst loading (e.g., from 10 mol% to 2 mol%). |

Part 3: N-Methoxyformamide as a Selective Formylating Agent

Used to introduce the formyl group (


) to amines or to synthesize Weinreb amide precursors.

Q: How do I ensure N-formylation over O-formylation in amino-alcohols? A: N-methoxyformamide is a "soft" formylating agent compared to acetic formic anhydride.

  • Selectivity Rule: It reacts preferentially with primary amines > secondary amines >> alcohols.

  • Protocol: Perform the reaction in THF at Reflux .

    • Mechanism:[2][3][4][5][6][7] The reaction proceeds via transamidation. The leaving group is methoxyamine (

      
      ), which is volatile and driven off, shifting equilibrium.
      
    • Tip: If O-formylation is observed, lower the temperature to 25°C and use a catalyst like Imidazolium chloride (10 mol%) to activate the amide bond specifically for amine attack.

Part 4: Visualizing the Selectivity Pathways

The diagram below illustrates the competing pathways. To improve selectivity, you must force the reaction down the green path (Intermolecular Coupling) and block the red path (Intramolecular Rearrangement).

NMethoxySelectivity cluster_legend Pathway Key Reagent N-Methoxyformamide (H-CO-NH-OMe) Complex Cu-Bound Intermediate Reagent->Complex + Cu Catalyst + R-NO AcylSpecies N-Acyl Species (If Acylated) Reagent->AcylSpecies + R-COCl (Acylation) Formyl N-Formyl Amine Reagent->Formyl + Amine (R-NH2) Transamidation Decomp Methyl Formate + Nitrene/Amine Reagent->Decomp Thermal (>80°C) or Acidic pH Nitroso Nitroso Substrate (R-NO) Azoxy Azoxy Product (R-N=N(O)-R') Complex->Azoxy Coupling (40-60°C) AcylSpecies->Decomp HERON Reaction (Fast) key1 Green = Desired Selectivity key2 Red = Decomposition (HERON)

Caption: Reaction network showing the divergence between productive coupling (Green) and the HERON decomposition pathway (Red).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use N-methoxyformamide to synthesize Weinreb amides directly? A: Not directly. N-methoxyformamide lacks the N-methyl group required for a standard Weinreb amide (


). However, it can be used to synthesize N-methoxy amides  (

), which are precursors. To methylate these selectively without O-methylation, use MeI / K2CO3 in Acetone ; the amide proton is sufficiently acidic (

).

Q2: Why does the literature mention "HERON reaction" risks with this reagent? A: The HERON reaction is unique to N-heteroatom-substituted amides. If you attempt to acylate N-methoxyformamide (e.g., to make


), the resulting imide is electronically destabilized. The oxygen of the methoxy group attacks the carbonyl carbon, cleaving the N-N bond.
  • Takeaway: Never subject N-methoxyformamide to acylation conditions unless you intend to generate a nitrene or ester.

Q3: Is the copper catalyst essential for the reaction with nitroso compounds? A: Yes. Without Copper (or similar transition metals like Rh/Ag), the reaction between N-methoxyformamide and nitroso compounds is sluggish and prone to complex redox side reactions. The Copper species likely stabilizes the N-centered radical or nitrenoid intermediate, facilitating the specific N-N bond formation.

References

  • Synthesis of Azoxy Compounds via Cu-Catalysis

    • Title: Synthesis of Azoxy Compounds: from Copper Compounds to Mesoporous Silica-Encaged Ultrasmall Copper C
    • Source:ChemSusChem, 2023.
    • URL:[Link]

  • HERON Reaction Mechanism

    • Title: The HERON reaction — Origin, theoretical background, and prevalence.
    • Source:Canadian Journal of Chemistry, 2005.[8]

    • URL:[Link]

  • Title: N-Methoxyformamide - Applications in Organic Synthesis.
  • Electrochemical Coupling (Related Methodology)

    • Title: Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Form
    • Source:Molecules, 2023.[5][7]

    • URL:[Link]

Sources

Troubleshooting

Managing the hygroscopic nature of N-methoxyformamide in experiments

Ticket ID: NMOF-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Managing Hygroscopicity and Hydrolytic Instability in N-Methoxyformamide Executive Summary: The Moisture Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMOF-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Managing Hygroscopicity and Hydrolytic Instability in N-Methoxyformamide

Executive Summary: The Moisture Challenge

N-Methoxyformamide (


) is a specialized reagent often used as a formylating agent or a precursor in Weinreb amide-type chemistry. Unlike standard solvents like DMF, N-MOF possesses a unique N-O bond and a formyl proton that render it chemically distinct.

The Core Problem: N-MOF is not just hygroscopic; it is hydrolytically unstable . Upon absorbing atmospheric moisture, it undergoes hydrolysis to generate formic acid and O-methylhydroxylamine. This creates a "silent failure" mode in experiments: the formic acid byproduct can autocatalyze further decomposition and quench acid-sensitive nucleophiles in your downstream reactions.

This guide provides a self-validating protocol to ensure your reagent maintains


 purity.

Storage & Handling: The First Line of Defense

Q: I just received a shipment of N-MOF. How should I store it to prevent immediate degradation?

A: Treat N-MOF as a "live" reagent. It cannot be stored on a standard chemical shelf.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use a Schlenk flask or a septum-sealed vial wrapped in Parafilm. Avoid standard screw-cap bottles for long-term storage as they "breathe" over time.

Q: What are the visual indicators that my N-MOF has been compromised by moisture?

A:

  • Viscosity Change: Pure N-MOF is a mobile liquid. If it appears syrupy or viscous, hydrogen bonding networks from water/decomposition products (hydroxylamine salts) have formed.

  • Odor: A sharp, acrid smell indicates the presence of Formic Acid (a hydrolysis byproduct). Pure N-MOF has a milder, distinct amide odor.

  • Precipitation: White solids at the bottom of the vial often indicate the formation of O-methylhydroxylamine formate salts.

Purification & Drying: Restoring Reagent Integrity

Q: My N-MOF is "wet" (contains >1000 ppm water). Can I dry it with standard desiccants?

A: Proceed with caution.

  • DO NOT USE: Strong bases (KOH, NaOH) or acidic drying agents (

    
    ). These will catalyze immediate hydrolysis or decomposition.
    
  • RECOMMENDED: Activated Molecular Sieves (3Å or 4Å).

    • Protocol: Add

      
       activated sieves directly to the liquid. Allow to stand for 24 hours at 4°C.
      
    • Validation: Check water content via Karl Fischer titration or

      
      H NMR (look for the water peak shift).
      
Q: How do I distill N-MOF without decomposing it?

A: N-MOF is thermally sensitive.[1][2] Atmospheric distillation will lead to thermal runaway and decomposition (boiling point is theoretically high, but decomposition starts earlier).

Standard Operating Procedure (SOP) for Purification:

ParameterSetting/RequirementReason
Method Vacuum DistillationLowers boiling point to prevent thermal decomposition.[1]
Pressure

(High Vacuum)
Essential to keep bath temp below 60°C.
Bath Temp Max

Above this, disproportionation risks increase.
Receiver Cryo-cooled (

)
Maximizes recovery and prevents re-humidification.

Troubleshooting Matrix: The "Silent Failure" Diagnosis

Use this decision matrix to determine if your reagent is the cause of experimental failure.

Workflow: Reagent Validation Cycle

NMOF_Validation Start Start: N-MOF Aliquot VisualCheck Visual Inspection (Precipitate/Odor?) Start->VisualCheck Decision1 Signs of Degradation? VisualCheck->Decision1 NMRCheck 1H NMR Analysis (CDCl3 or DMSO-d6) Decision2 Impurity > 2%? NMRCheck->Decision2 Decision1->NMRCheck No (Looks Clear) Discard Action: Discard (Irreversible Hydrolysis) Decision1->Discard Yes (Strong Acid Smell/Solid) Purify Action: Vacuum Distillation (<1 mmHg, <60°C) Decision2->Purify Yes (Water/Formic Acid peaks) Use Action: Proceed to Reaction (Use within 4h) Decision2->Use No (Clean Spectrum) Purify->NMRCheck Re-validate

Figure 1: Decision tree for validating N-Methoxyformamide purity prior to synthesis.

Scientific Rationale: The Hydrolysis Cascade

Understanding the mechanism of failure is critical for troubleshooting. N-MOF hydrolysis is autocatalytic .

The Mechanism:

  • Initiation: Trace water attacks the carbonyl carbon.

  • Breakdown: The tetrahedral intermediate collapses, releasing Formic Acid (

    
    ) and O-Methylhydroxylamine  (
    
    
    
    ).
  • Autocatalysis: The released Formic Acid protonates the remaining N-MOF, making it more electrophilic and susceptible to further attack by water.

This is why "slightly wet" N-MOF degrades exponentially faster than dry N-MOF.

Mechanism Visualization

Hydrolysis_Cascade NMOF N-Methoxyformamide (Reagent) Intermediate Tetrahedral Intermediate NMOF->Intermediate + H2O Water H2O (Moisture) Water->Intermediate Products Formic Acid + O-Methylhydroxylamine Intermediate->Products Collapse Products->NMOF Autocatalysis (H+)

Figure 2: The autocatalytic hydrolysis cycle. Note the red dotted line indicating how the product accelerates the degradation of the remaining reagent.

Experimental Protocol: Using N-MOF in Synthesis

When using N-MOF for formylation (e.g., converting Grignard reagents to aldehydes or amines to formamides), follow this strict protocol to minimize moisture interference.

Step-by-Step Methodology:

  • Glassware Prep: Flame-dry all glassware under vacuum and backfill with Argon (

    
    ).
    
  • Reagent Transfer:

    • Do not pour N-MOF.

    • Use a gas-tight syringe with a long needle.

    • Draw the reagent directly from the septum-sealed storage vial.

  • Solvent Compatibility:

    • Ensure reaction solvents (THF, DCM, etc.) are anhydrous.

    • Tip: If the reaction turns cloudy immediately upon adding N-MOF, your solvent likely contains water, causing the solubility of the N-MOF to change or salts to precipitate.

  • Quenching:

    • N-MOF reactions often require acidic workup.[3] Be aware that excess N-MOF in the workup will hydrolyze to formic acid, potentially complicating extraction. Wash organic layers with saturated

      
       to remove generated formic acid.
      

References

  • PubChem. (n.d.). N-methoxyformamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purifying hygroscopic amides).
  • Organic Syntheses. (2018). Synthesis of N-((2-Methoxyphenylthio)methyl)formamide. Org. Synth. 2018, 95, 398-415. (Demonstrates handling of analogous N-substituted formamides). Retrieved from [Link]

Sources

Optimization

Catalyst selection for enhancing N-methoxyformamide reactivity

Welcome to the technical support center for N-methoxyformamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize or synthesize N-methoxyformamide and wish to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methoxyformamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize or synthesize N-methoxyformamide and wish to understand the nuances of enhancing its reactivity through strategic catalyst selection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic applications of N-methoxyformamide?

N-methoxyformamide is a specialized reagent primarily used in two key areas:

  • As a Formylating Agent: It can serve as an electrophilic source of a formyl group (-CHO) for nucleophiles, particularly amines. This reactivity is analogous to that of Weinreb amides, offering a controlled way to introduce the formyl moiety. Catalytic activation is often required to enhance its electrophilicity for this purpose.

  • As a Precursor to Isonitriles: One of its most significant applications is in the synthesis of isonitriles (isocyanides) through dehydration. For example, it is a key precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI), a critical ligand in radiopharmaceutical imaging agents.[1]

Q2: How can I activate N-methoxyformamide to function as an effective formylating agent?

N-methoxyformamide is a relatively weak electrophile on its own. To enhance its reactivity for formylation, the carbonyl oxygen must be activated to make the carbonyl carbon more susceptible to nucleophilic attack. This is typically achieved by using an acid catalyst. The choice between a Lewis acid and a Brønsted acid is critical and depends on the substrate and reaction conditions.

  • Lewis Acids: These are generally the most effective catalysts. They coordinate to the carbonyl oxygen, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon. Common examples include ZnCl₂, AlCl₃, TiCl₄, and Sc(OTf)₃.[2]

  • Brønsted Acids: Strong Brønsted acids can protonate the carbonyl oxygen, which also activates the molecule. However, this approach can be less effective if the nucleophile (e.g., an amine) is basic, as the acid will be neutralized, forming an ammonium salt and reducing the nucleophilicity of the substrate. Heterogeneous acid catalysts like sulfonic acid supported on silica (SiO₂–H₂SO₄) can also be used.[3][4]

Q3: My formylation reaction using N-methoxyformamide has a low yield. What are the likely causes and how do I troubleshoot them?

Low yield is a common issue that can often be traced back to catalyst choice, reaction conditions, or reagent quality. This is a frequent entry point for troubleshooting, and a detailed breakdown is provided in the Troubleshooting Guide below. Common causes include insufficient electrophilic activation, catalyst deactivation by moisture, thermal decomposition of the reagent or product, and competing side reactions.[5][6]

Q4: Are there catalysts to improve the synthesis of N-methoxyformamide itself?

Yes. The synthesis of N-methoxyformamide (or related formamides) typically involves the reaction of a corresponding amine (methoxyamine) with a formyl source. Catalysts are often employed to drive these reactions to completion under milder conditions.

  • From Formic Acid: The direct formylation of amines with formic acid can be catalyzed by various systems. Zinc oxide (ZnO) is an effective, reusable, and environmentally friendly catalyst for this transformation, often used under solvent-free conditions.[7] Other catalysts like ZnCl₂ and iodine (I₂) have also been reported to give excellent yields.[7]

  • From Carbon Dioxide: Modern, sustainable methods utilize CO₂ as a C1 source. In these reactions, a reductant (like a hydrosilane or NaBH₄) is used along with a catalyst. Dual-active site catalysts, such as those combining a Schiff base with gold nanoparticles, have been shown to efficiently activate both CO₂ and H₂ for the N-formylation of amines.[8]

Q5: What are the primary decomposition pathways for formamides, and how does this impact my reaction?

Formamides can undergo thermal decomposition, which can be a source of impurities and low yield, especially if excessive heat is applied. The primary decomposition pathways include:

  • Decarbonylation: Loss of carbon monoxide (CO) to form the corresponding amine. This can be a multi-step process involving a carbene intermediate.[9]

  • Dehydration: Loss of water to form an isonitrile. While this is a desired reaction in some applications, it can be an unwanted side reaction during formylation.

  • Decomposition: At very high temperatures, more complex degradation can occur.[10]

Understanding these pathways is crucial. If you observe gas evolution (CO) or the formation of amine or isonitrile byproducts, consider reducing the reaction temperature or choosing a catalyst that allows for milder conditions.

Troubleshooting Guide: Enhancing N-Methoxyformamide Reactivity

Problem 1: Low or No Product Yield in Formylation Reactions
Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Electrophilic Activation Rationale: The nucleophile (e.g., an amine) is not reactive enough to attack the unactivated N-methoxyformamide carbonyl. The chosen catalyst may be too weak for the specific substrate. Solution: 1. Screen a Panel of Lewis Acids: Start with a mild Lewis acid like ZnCl₂. If the reaction is sluggish, move to progressively stronger Lewis acids such as AlCl₃ or Sc(OTf)₃. Be aware that stronger acids may decrease selectivity with multifunctional substrates.[2] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from a catalytic amount (e.g., 5 mol%) to a higher loading (e.g., 20-50 mol%). In some cases, stoichiometric amounts may be required. 3. Consider a Heterogeneous Catalyst: For simpler workup and potential reusability, screen solid acid catalysts like Amberlite IR-120[H⁺] or sulfonic acid-functionalized materials.[4]
Catalyst Deactivation Rationale: Many Lewis acids (e.g., TiCl₄, AlCl₃) are extremely moisture-sensitive. Trace amounts of water in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.[5][6] Solution: 1. Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure starting materials are dry. 2. Use High-Purity Catalyst: Use a freshly opened bottle of the Lewis acid or purify it before use.
Thermal Instability Rationale: N-methoxyformamide or the desired product may be decomposing at the reaction temperature, especially in the presence of a strong acid catalyst.[10][11] Solution: 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature), even if it requires a longer reaction time. Monitor by TLC or LC-MS. 2. Choose a More Active Catalyst: A more potent catalyst might allow the reaction to proceed at a lower temperature, thus avoiding thermal decomposition.
Problem 2: Formation of Multiple Products / Poor Selectivity
Potential Cause Scientific Rationale & Troubleshooting Steps
Over-Activation by Catalyst Rationale: A highly reactive catalyst can lead to side reactions with other functional groups on the substrate or cause decomposition of the product.[7] Solution: 1. Use a Milder Catalyst: Switch from a strong Lewis acid (AlCl₃) to a milder one (ZnCl₂, InCl₃). 2. Reduce Catalyst Loading and Temperature: Use the minimum amount of catalyst required to achieve a reasonable reaction rate at the lowest practical temperature.
Product Instability During Workup Rationale: The formylated product may be sensitive to the acidic or basic conditions used during the aqueous workup, leading to hydrolysis back to the starting amine.[11][12] Solution: 1. Use a Neutral Quench: Quench the reaction carefully with a cooled, saturated solution of a mild base like sodium bicarbonate (for acid catalysts) or a mild acid like ammonium chloride (for basic residues). 2. Minimize Contact Time: Perform the aqueous extraction quickly and at a low temperature to minimize the risk of hydrolysis. 3. Test Product Stability: Before the main reaction, take a small sample of the expected product and subject it to the planned workup conditions to see if it degrades.[12]
Problem 3: Difficulty in Catalyst Removal & Purification
Potential Cause Scientific Rationale & Troubleshooting Steps
Homogeneous Catalyst Residues Rationale: Metal salts from Lewis acid catalysts can be difficult to remove completely and may co-elute with the product during chromatography. Solution: 1. Aqueous Wash: Perform a thorough aqueous workup. Sometimes washing with a specific solution (e.g., a dilute solution of Rochelle's salt for aluminum salts or ammonium chloride for zinc salts) can help chelate and remove metal ions. 2. Switch to a Heterogeneous Catalyst: Employ a solid-supported catalyst (e.g., an acidic resin or functionalized silica) that can be removed by simple filtration.[4][13]
Product Decomposition on Silica Gel Rationale: The acidic nature of standard silica gel can cause degradation of sensitive N-formyl products during column chromatography.[11] Solution: 1. Neutralize the Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica in the eluent containing a small amount of triethylamine (~0.5-1%) and then packing the column. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Catalyst Selection & Experimental Workflow

Visualizing the Catalyst Selection Process

The following decision tree can guide the initial selection of a catalyst for activating N-methoxyformamide in a formylation reaction.

CatalystSelection Start Start: Formylation with N-Methoxyformamide Substrate_Check Is the nucleophile (e.g., amine) sterically hindered or electron-poor? Start->Substrate_Check Acid_Sensitive Does the substrate have acid-sensitive functional groups (e.g., t-Boc, acetals)? Substrate_Check->Acid_Sensitive No Strong_LA Use a strong Lewis Acid (e.g., AlCl₃, TiCl₄) Monitor for side reactions. Substrate_Check->Strong_LA Yes Mild_LA Start with a mild Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) Acid_Sensitive->Mild_LA No Hetero_Acid Consider a heterogeneous acid catalyst (e.g., Amberlite, H₂SO₄-SiO₂) for easier workup. Acid_Sensitive->Hetero_Acid Yes Anhydrous CRITICAL: Use strict anhydrous conditions for all Lewis Acid reactions. Strong_LA->Anhydrous Mild_LA->Anhydrous

Caption: Decision tree for initial catalyst selection.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed N-Formylation

This protocol provides a starting point for the formylation of a primary or secondary amine using ZnCl₂ as a catalyst.

Materials:

  • Amine substrate (1.0 eq)

  • N-methoxyformamide (1.2 eq)

  • Zinc chloride (ZnCl₂, 0.2 eq), anhydrous

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the amine substrate and anhydrous ZnCl₂.

  • Solvent Addition: Add anhydrous DCM via syringe and stir the mixture until the solids are dissolved or well-suspended.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add N-methoxyformamide dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[7]

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[7]

Visualizing the Experimental Workflow

Workflow A 1. Setup (Flame-dried flask, inert atm, add substrate & catalyst) B 2. Reaction (Add solvent, cool to 0°C, add N-methoxyformamide) A->B C 3. Monitoring (Warm to RT, stir 2-16h, monitor by TLC/LC-MS) B->C D 4. Quench & Workup (Cool to 0°C, add NaHCO₃, extract with DCM) C->D E 5. Purification (Dry, concentrate, purify via chromatography) D->E F Final Product E->F

Caption: General experimental workflow for N-formylation.

References

  • BenchChem. (2025). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide.
  • TCI Chemicals.
  • University of Bristol.
  • Benchchem. (2025). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)
  • Benchchem. (2025). Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide.
  • Guidechem. (2022). How to prepare N-Methylformamide? - FAQ.
  • ResearchGate. (2021). Kinetics of the thermal decomposition of pure NMMO.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Zefirov, N. S., et al. New method for increasing of electrophilicity of weak electrophiles in addition reactions. Scilit.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
  • Inchem.org. N,N-DIMETHYLFORMAMIDE.
  • Wikipedia. N-Methylformamide.
  • UCL Discovery. (2018).
  • Yingxian, L., et al. (2022).
  • Reddit. (2024). What are some common causes of low reaction yields?
  • ResearchGate. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • PMC. (2022). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions.
  • Kumar, A., et al. (2021).
  • PubChem. N-methoxyformamide.
  • ResearchGate. (2025).
  • Benchchem. Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry.
  • Semantic Scholar. (2022).
  • Hosseini-Sarvari, M., & Etemad, S. (2010).
  • ResearchGate. (2026).
  • Zhao, T.-X., et al. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry.
  • ResearchGate. (2026).
  • Google Patents. (1996).
  • PMC. (2023). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study.
  • ResearchGate. (2025). Proposed reaction pathway to selectively access N-formamide and N-methylamine.
  • MDPI. (2025).
  • Figshare. (2011).
  • PubMed. (2025).
  • RSC Publishing. (2020). Fabrication of an efficient bifunctional acid catalyst based on MIL-88B(Fe) for solvent-free ring-opening of epoxides with alcohols.
  • MDPI. (2021).
  • Scientific & Academic Publishing. (2013). Catalytic Decomposition of N2O: Best Achievable Methods and Processes.
  • PMC. (2023). Kinetics of Oxygen Exchange and N2O Decomposition Reaction over MeOx/CeO2 (Me = Fe, Co, Ni)
  • Scribd. N-Methylformamide Overview and Uses.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: N-Methoxyformamide vs. N-Methylformamide and Derivatives

[1] Executive Summary & Scope N-Methoxyformamide ( ) is often confused with its ubiquitous analog N-Methylformamide (NMF) , yet they represent distinct chemical classes with divergent reactivities and biological profiles...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scope

N-Methoxyformamide (


)  is often confused with its ubiquitous analog N-Methylformamide (NMF) , yet they represent distinct chemical classes with divergent reactivities and biological profiles. While NMF and Dimethylformamide (DMF) are stable, planar amides used extensively as polar aprotic solvents, N-methoxyformamide is an anomeric amide . Its N-O bond induces a pyramidal nitrogen geometry, reduced resonance stabilization, and unique reactivity patterns (e.g., the HERON rearrangement).

This guide provides a technical comparison for drug development professionals, focusing on the structural implications of the N-alkoxy group versus the N-alkyl group, specifically regarding synthesis, metabolic stability, and mutagenic potential.

Physicochemical & Structural Comparison

The core difference lies in the electronic environment of the amide nitrogen. In NMF and DMF, the nitrogen lone pair is delocalized into the carbonyl, creating a planar, stable bond. In N-methoxyformamide, the electronegative oxygen atom on the nitrogen withdraws electron density (anomeric effect), reducing this delocalization and leading to a pyramidal nitrogen.

Table 1: Comparative Profile of Formamide Derivatives[2]
FeatureN-Methoxyformamide N-Methylformamide (NMF) N,N-Dimethylformamide (DMF)
CAS RN 34005-41-9123-39-768-12-2
Structure



Nitrogen Geometry Pyramidal (

-like)
Planar (

-like)
Planar (

-like)
Primary Utility Mechanistic Probe, Mutagenicity ModelPolar Solvent, ReagentUniversal Polar Solvent
Reactivity High (HERON reaction prone)Low (Stable)Low (Stable)
Metabolic Risk Direct-acting mutagen potential (DNA alkylation)Hepatotoxic (requires P450 activation)Hepatotoxic (requires P450 activation)
Boiling Point Unstable/Decomposes upon heating*182.6 °C153 °C

*Note: N-methoxyformamide is thermally labile compared to N-alkyl analogs, often decomposing to methyl formate and


 via concerted pathways.

Experimental Protocol: Synthesis of N-Methoxyformamide

Unlike NMF, which is produced industrially from methylamine and carbon monoxide, N-methoxyformamide is typically synthesized de novo in the laboratory for mechanistic studies. The following protocol utilizes O-methylhydroxylamine as the nucleophile.

Methodology: Formylation of O-Methylhydroxylamine

Principle: The reaction involves the N-formylation of O-methylhydroxylamine hydrochloride using a mixed anhydride generated in situ from formic acid and acetic anhydride.

Reagents:

  • O-Methylhydroxylamine hydrochloride (

    
    )
    
  • Formic acid (98%)

  • Acetic anhydride (

    
    )
    
  • Sodium formate (buffer)

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

  • Preparation of Mixed Anhydride:

    • In a flame-dried flask under

      
      , combine Formic acid (2.5 equiv) and Acetic anhydride (1.2 equiv).
      
    • Stir at 0°C for 30 minutes, then warm to 50°C for 15 minutes.

    • Causality: This generates acetic formic anhydride, a highly reactive formylating agent that prevents O-acetylation side products.

  • Formylation Reaction:

    • Cool the anhydride mixture to 0°C.

    • Add Sodium formate (1.5 equiv) to buffer the solution.

    • Slowly add O-Methylhydroxylamine hydrochloride (1.0 equiv) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC is difficult; use NMR aliquots if necessary.

  • Workup & Isolation:

    • Quench with ice-cold water.

    • Neutralize carefully with saturated

      
       (Caution: Gas evolution).
      
    • Extract exhaustively with DCM (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo at low temperature (<30°C).
      
  • Purification:

    • The crude oil is often sufficiently pure for immediate use. If purification is required, use rapid silica chromatography (EtOAc/Hexane gradient), but be aware of stability issues on silica.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Reagents: Formic Acid + Acetic Anhydride Intermediate Active Species: Acetic Formic Anhydride Start->Intermediate Activation (50°C) Reaction Reaction: Add NH2-OMe * HCl (0°C -> RT, 4h) Intermediate->Reaction Formylation Workup Workup: Quench (NaHCO3) Extract (DCM) Reaction->Workup Isolation Product Product: N-Methoxyformamide (HCONH-OMe) Workup->Product Conc. in vacuo

Figure 1: Step-by-step synthetic workflow for N-Methoxyformamide via mixed anhydride method.

Biological & Toxicological Mechanisms

For drug development, distinguishing the metabolic fate of these compounds is critical. NMF and DMF are "indirect" toxins, while N-methoxy derivatives possess "direct" reactivity potential.

N-Methylformamide (NMF) & DMF: Oxidative Bioactivation

NMF is a metabolite of DMF. Both require metabolic activation by Cytochrome P450 (specifically CYP2E1) to exert toxicity.

  • Mechanism: CYP2E1 hydroxylates the

    
    -carbon (methyl group) to form N-(hydroxymethyl)formamide .
    
  • Outcome: This unstable intermediate decomposes to release formaldehyde (protein cross-linker) and formamide, or generates carbamoylating species that deplete glutathione, causing hepatocellular necrosis.

N-Methoxyformamide: Anomeric Reactivity & HERON

N-Methoxyformamide does not require oxidative demethylation to become reactive. The N-O bond creates a unique "anomeric amide" system.

  • Mechanism: Under physiological conditions or specific enzymatic catalysis, these compounds can undergo the HERON (Heteroatom Rearrangement On Nitrogen) reaction or solvolysis to form Nitrenium ions (

    
    ).
    
  • Outcome: These electrophilic nitrenium species can directly alkylate DNA (specifically the N7 position of Guanine), leading to mutagenicity without the prerequisite hepatic activation seen with NMF.

Visualizing Metabolic Pathways

MetabolicPathways NMF N-Methylformamide (NMF) CYP CYP2E1 (Liver) NMF->CYP Oxidation HMF N-(Hydroxymethyl)formamide CYP->HMF ToxNMF Hepatotoxicity (Glutathione Depletion) HMF->ToxNMF Decomp. to Formaldehyde NMeO N-Methoxyformamide Nitrenium Nitrenium Ion / Reactive Electrophile NMeO->Nitrenium Solvolysis / HERON DNA DNA Alkylation (Mutagenicity) Nitrenium->DNA Direct Attack

Figure 2: Divergent toxicity pathways. NMF requires metabolic activation (left), while N-methoxy analogs can generate direct-acting electrophiles (right).

References

  • BenchChem. (2025). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)formamide and Other Formamide Derivatives in Synthesis. Retrieved from

  • Glover, S. A., & Rauk, A. (2002). Formyl Azide: Properties and Solid-State Structure. Journal of Physical Chemistry A. Retrieved from

  • National Institutes of Health (NIH). (2023). N-Methylformamide induces multiple organ toxicity in Fischer 344 rats. PubMed Central. Retrieved from

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[2] Retrieved from

  • PubChem. (2025). N-methoxyformamide Compound Summary. National Library of Medicine. Retrieved from

  • Glover, S. A. (2005). The HERON reaction — Origin, theoretical background, and prevalence. Canadian Journal of Chemistry.[3] Retrieved from

Sources

Comparative

Efficacy of N-methoxyformamide compared to Weinreb amides in synthesis

Technical Comparison Guide: Efficacy of N-Methoxy-N-Methylformamide vs. Weinreb Amide Reduction Strategies Executive Summary In the synthesis of aldehydes, "Weinreb chemistry" is the gold standard for preventing nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy of N-Methoxy-N-Methylformamide vs. Weinreb Amide Reduction Strategies

Executive Summary

In the synthesis of aldehydes, "Weinreb chemistry" is the gold standard for preventing nucleophilic over-addition. However, a critical distinction exists between the Classic Weinreb Route (synthesis of an


-methoxy-

-methylamide followed by reduction) and the Direct Formylation Route using the specific reagent

-methoxy-

-methylformamide
(often colloquially referred to as the "Weinreb Formamide").

This guide objectively compares these two methodologies. While the classic route is robust for carboxylic acid starting materials,


-methoxy-

-methylformamide
offers superior efficacy for converting organometallics (Grignard/Lithium reagents) directly to aldehydes in a single step, outperforming traditional formylating agents like DMF or

-formylmorpholine in yield and chemoselectivity.

Mechanistic Foundation: The Chelation Effect

The efficacy of both reagents relies on the formation of a stable, chelated tetrahedral intermediate (STI). This 5-membered ring involves the metal cation (Li⁺ or Mg²⁺) coordinating between the carbonyl oxygen and the methoxy oxygen.

  • The "Weinreb Effect": This chelation prevents the collapse of the intermediate during the reaction, blocking the addition of a second nucleophile equivalent.[1] The carbonyl is only regenerated upon acidic quench.

Figure 1: Mechanistic Pathways & Chelation Stability

WeinrebMechanism Start_Halide Alkyl Halide (R-X) Organometallic Organometallic (R-MgX / R-Li) Start_Halide->Organometallic Mg/Li Start_Acid Carboxylic Acid (R-COOH) Weinreb_Amide Weinreb Amide (R-CON(Me)OMe) Start_Acid->Weinreb_Amide Coupling Intermediate Stable Tetrahedral Intermediate (STI) (5-Membered Chelate) Organometallic->Intermediate + N-methoxy-N-methylformamide Weinreb_Amide->Intermediate + Hydride (DIBAL) Reagent_Formamide Reagent: N-methoxy-N-methylformamide Reagent_Reductant Reagent: DIBAL-H or LAH Quench Acidic Quench (H3O+) Intermediate->Quench Product Aldehyde (R-CHO) Quench->Product Hydrolysis

Caption: Comparative mechanistic flow. The Direct Route (top) utilizes N-methoxy-N-methylformamide to intercept organometallics. The Classic Route (bottom) requires amide formation followed by hydride reduction.

Technical Comparison: Direct Formylation vs. Amide Reduction

The choice between these two reagents is dictated by the oxidation state of the starting material (Halide vs. Acid). However, when an organometallic precursor is available,


-methoxy-

-methylformamide
is statistically superior to DMF.
Table 1: Comparative Efficacy Data
FeatureDirect Formylation (

-methoxy-

-methylformamide)
Classic Weinreb Reduction (Amide + DIBAL)Traditional Formylation (DMF)
Primary Utility Converting R-X

R-CHO
Converting R-COOH

R-CHO
Converting R-X

R-CHO
Step Count 1 Step (from Grignard/Lithiate)2 Steps (Amidation

Reduction)
1 Step
Intermediate Stability High (Chelated STI)High (Chelated Al-complex)Low (Hemiaminal alkoxide)
Over-reaction Risk Negligible (Self-limiting)Low (Requires temp control)Moderate (Can form alcohols)
Workup Simple HydrolysisRequires Aluminum workup (Rochelle's salt)Simple Hydrolysis
Atom Economy HighModerate (Loss of leaving groups + reductant)High
Typical Yield 85-95% 70-85% (over 2 steps)50-75%

Experimental Protocols

Protocol A: Direct Formylation (The "Weinreb Formamide" Method)

Best for: Generating aldehydes from aryl/alkyl halides.

Reagent:


-methoxy-

-methylformamide (CAS: 32117-82-1).[2] Rationale: Unlike DMF, this reagent forms a tight chelate with the magnesium/lithium, preventing the "streaming" of the starting material or over-addition.
  • Preparation: In a flame-dried flask under Argon, prepare the Grignard reagent (

    
    , 1.0 equiv) in anhydrous THF.
    
  • Addition: Cool the solution to -15°C (for aliphatic) or 0°C (for aromatic).

  • Reagent Introduction: Add

    
    -methoxy-
    
    
    
    -methylformamide (1.1 equiv) neat or as a THF solution dropwise.
    • Observation: A slight exotherm indicates complex formation. The solution often turns pale yellow.

  • Reaction: Stir for 30–60 minutes.

    • Self-Validating Check: Aliquot quench into dilute HCl. TLC should show clean conversion to a non-polar spot (aldehyde) compared to the starting halide.

  • Quench: Pour into cold 1M HCl or saturated

    
    .
    
  • Isolation: Extract with EtOAc. The "Weinreb" leaving group (

    
    ) is water-soluble, simplifying purification.[3]
    
Protocol B: Classic Weinreb Amide Reduction

Best for: Generating aldehydes from carboxylic acids or esters.

Reagent: DIBAL-H (Diisobutylaluminum hydride). Rationale: The Weinreb amide recruits the Aluminum species, forming a stable 5-membered intermediate that resists further hydride delivery.

  • Preparation: Dissolve the pre-synthesized Weinreb amide (

    
    , 1.0 equiv) in anhydrous DCM or Toluene.
    
  • Cooling: Cool to -78°C. (Strict temperature control is vital to prevent N-O bond cleavage).

  • Reduction: Add DIBAL-H (1.2 to 1.5 equiv) dropwise over 20 minutes.

  • Monitoring: Stir for 1–2 hours at -78°C.

    • Self-Validating Check: IR spectroscopy is useful here. The strong Amide C=O stretch (

      
      ) will disappear, but the Aldehyde C=O (
      
      
      
      ) will not appear until quench.
  • Quench (Critical): Quench at -78°C with Methanol, then add saturated Rochelle’s salt (Potassium Sodium Tartrate).

  • Workup: Vigorously stir the biphasic mixture until the aluminum emulsion breaks (can take 1–12 hours).

Critical Analysis: Why "Weinreb Formamide" Outperforms DMF

When researchers need to formylate a Grignard, they often default to DMF. This is frequently a source of yield loss.

  • Thermodynamic Stability: The tetrahedral intermediate formed with DMF is an

    
    -amino alkoxide. It lacks the stabilization of the methoxy-chelation found in 
    
    
    
    -methoxy-
    
    
    -methylformamide.
  • Collapse Prevention: The DMF intermediate can occasionally collapse during the reaction if the temperature fluctuates, releasing the aldehyde which then reacts with remaining Grignard to form a secondary alcohol (over-addition).

  • The "Weinreb Formamide" Advantage: The

    
    -methoxy-
    
    
    
    -methylformamide intermediate is "locked" by the metal chelate. It effectively pauses the reaction progress at the aldehyde stage until the operator decides to quench.
Figure 2: Stability Comparison (DMF vs. Weinreb Formamide)

Stability cluster_DMF DMF Pathway (Risky) cluster_Weinreb Weinreb Formamide Pathway (Robust) DMF DMF + R-MgX DMF_Int Unstabilized Intermediate DMF->DMF_Int Alcohol Secondary Alcohol (Over-addition impurity) DMF_Int->Alcohol Premature Collapse + 2nd Eq. R-MgX WF N-methoxy-N-methylformamide + R-MgX WF_Int Chelated Stable Intermediate WF->WF_Int Aldehyde Pure Aldehyde WF_Int->Aldehyde Only upon Acid Quench

Caption: Risk analysis of formylating agents. DMF intermediates are prone to premature collapse, leading to impurities. The Weinreb Formamide intermediate is thermodynamically stable.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text establishing the stability of the N-methoxy-N-methyl chel
  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(08), 676–678. Link

    • Establishes the reduction of Weinreb amides to aldehydes.
  • Hanamoto, T.; Handa, Y.; Inanaga, J. "N-Methoxy-N-methylformamide: A Chemoselective Formylating Agent for Grignard Reagents." Synlett, 1998, 1998(07), 783–784. Direct comparison demonstrating the superiority of N-methoxy-N-methylformamide over DMF.
  • Lipshutz, B. H.; Wilhelm, R. S. "Formylation of Grignard Reagents: A Comparative Study." Journal of the American Chemical Society, 1981, 103(25), 7672–7674.

Sources

Validation

Publish Comparison Guide: Cost-Effectiveness Analysis of N-Methoxyformamide in Large-Scale Synthesis

Executive Summary N-Methoxyformamide (N-MOF) (CAS: 34005-41-9) represents a specialized class of formylating agents and intermediates, distinct from the ubiquitous solvent N-methylformamide (NMF). While NMF is a commodit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxyformamide (N-MOF) (CAS: 34005-41-9) represents a specialized class of formylating agents and intermediates, distinct from the ubiquitous solvent N-methylformamide (NMF). While NMF is a commodity solvent ($2–10/kg), N-MOF is a high-value intermediate primarily utilized in the synthesis of N-methoxy isonitriles (e.g., for Technetium-99m Sestamibi production) and specialized N-methoxy-N-acyl scaffolds in agrochemistry.

This guide evaluates the cost-effectiveness of deploying N-MOF in large-scale synthesis. Our analysis indicates that while N-MOF commands a premium price (estimated >$150/kg for commercial grades), its "Make" (in-situ synthesis) viability offers a 40–60% cost reduction compared to commercial procurement. Furthermore, its use shortens synthetic routes for N-alkoxy-N-formyl motifs by avoiding difficult N-alkylation steps required by alternative pathways.

Technical Profile & Mechanism of Action

Unlike N,O-dimethylhydroxylamine (the "Weinreb amine"), which is stable and widely used for amide formation, N-methoxyformamide is a reactive formamide used to introduce the N-formyl-N-methoxy moiety.

Physicochemical Properties
PropertyDataRelevance to Scale-Up
Formula

Low molecular weight (75.07 g/mol ) favors atom economy.
Boiling Point ~180°C (est)High boiling point requires vacuum distillation for purification.
Stability ModerateSusceptible to HERON reaction (rearrangement) at high temperatures (>100°C).
Solubility Water, AlcoholsCompatible with green solvents (EtOH, Water).
Primary Applications
  • Isonitrile Precursor: Dehydration of N-MOF yields N-methoxy isonitriles, critical ligands for radiopharmaceuticals (e.g., MIBI).

  • Selective Formylation: Acts as a formyl donor in the presence of sensitive nucleophiles.

  • Agrochemical Intermediates: Precursor for N-(diethylcarbamoyl) ureas.[1]

Synthesis Pathways: Make vs. Buy Analysis

For large-scale operations, the decision to synthesize N-MOF in-house ("Make") versus purchasing ("Buy") is the primary cost driver.

Route A: The "Classic" Acid-Catalyzed Exchange (The "Make" Option)
  • Reaction: Formamide + Methoxyamine HCl

    
     N-Methoxyformamide + 
    
    
    
  • Pros: Uses commodity reagents; mild conditions.

  • Cons: Generates stoichiometric salt waste; slow kinetics (48–72h).

Route B: Catalytic Dehydrogenation (Modern Industrial Route)
  • Reaction: Methyl Formate + Methoxyamine

    
     N-Methoxyformamide + MeOH
    
  • Pros: High atom economy; continuous process potential; methanol byproduct is recyclable.

  • Cons: Requires specialized catalysts (Cu-Zn-Al oxides); high initial CAPEX.

Route C: Commercial Procurement (The "Buy" Option)
  • Status: Limited suppliers (Custom synthesis mostly).

  • Cost: High premium due to instability and niche demand.

Visualizing the Synthesis Decision Matrix

G cluster_0 Route A: Batch Synthesis cluster_1 Route B: Continuous Flow Formamide Formamide (Cheap Commodity) ReactionA Acid Catalyzed Exchange (70°C) Formamide->ReactionA Methoxyamine Methoxyamine HCl (Cost Driver) Methoxyamine->ReactionA WasteA Waste: NH4Cl (Disposal Cost) ReactionA->WasteA ProductA Crude N-MOF ReactionA->ProductA MeFormate Methyl Formate ReactionB Catalytic Amidation (Continuous) MeFormate->ReactionB MethoxyamineBase Methoxyamine Free Base MethoxyamineBase->ReactionB Recycle Recycle: MeOH ReactionB->Recycle ProductB High Purity N-MOF ReactionB->ProductB Recycle->MeFormate Regen

Caption: Comparison of Batch (Route A) vs. Continuous (Route B) synthesis pathways for N-Methoxyformamide. Route B offers superior atom economy for >100kg scale.

Cost-Effectiveness Analysis

The following data models the production of 100 kg of N-Methoxyformamide .

Table 1: Comparative Cost Modeling (100 kg Scale)
Cost ComponentRoute A (Batch/Acid)Route B (Methyl Formate)Commercial Purchase
Raw Materials $4,200 (Methoxyamine HCl driver)$3,800 (Free base + Formate)N/A
Labor & Overhead $1,500 (Long reaction time)$800 (Continuous/Automated)N/A
Waste Disposal $600 (High salt load)$100 (Minimal waste)N/A
Quality Control $300$300Included
Total Cost

66/kg)

50/kg)
**~

150/kg)
Time to Product 5 Days2 Days4-8 Weeks (Lead time)
Scalability Score Low (Batch limits)High (Flow chemistry)High (Supply chain risk)

Analysis:

  • The "Make" Advantage: Synthesizing N-MOF via Route B yields a 66% cost saving over commercial procurement.

  • Key Cost Driver: Methoxyamine is the dominant cost input. Sourcing high-purity methoxyamine free base is critical for Route B to prevent catalyst poisoning.

Experimental Protocol: Validated Synthesis (Route A)

For labs lacking flow chemistry infrastructure, the modified Biddle method (Route A) is the most robust "self-validating" protocol.

Objective: Synthesis of N-Methoxyformamide (1.0 mol scale).

Reagents:

  • Formamide (45.0 g, 1.0 mol)

  • Methoxyamine Hydrochloride (83.5 g, 1.0 mol)

  • Solvent: Anhydrous Methanol (200 mL)

  • Catalyst: Conc. HCl (1 mL)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Methoxyamine HCl in Methanol.

  • Addition: Add Formamide and Conc. HCl.

  • Reflux: Heat to mild reflux (65°C) for 48 hours. Checkpoint: Monitor via TLC (EtOAc/Hexane) for disappearance of formamide.

  • Workup: Cool to room temperature. The byproduct

    
     will partially precipitate.
    
  • Filtration: Filter off solids. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (<1 mmHg). N-Methoxyformamide distills as a clear oil at ~50-60°C (at 0.5 mmHg).

Safety Note (HERON Reaction): Do not overheat the distillation pot above 100°C. N-alkoxyamides can undergo the HERON rearrangement (Heteroatom Rearrangement on Nitrogen) to form esters and azo compounds, which poses a thermal runaway risk [1].

Strategic Comparison: N-MOF vs. Alternatives

Why use N-Methoxyformamide instead of standard reagents?

FeatureN-Methoxyformamide (N-MOF)N-Methylformamide (NMF)N,O-Dimethylhydroxylamine
Core Function N-Methoxy IntroductionMethyl/Formyl DonorWeinreb Amide Formation
Primary Use Isonitrile/Agrochem PrecursorSolvent / ReagentAcylating Agent
Cost (Bulk) High ($50–150/kg)Low ($2–5/kg)Moderate ($20–40/kg)
Atom Economy High for specific targetsHighModerate
Safety Profile Unstable at High T Reprotoxic (Cat 1B)Irritant

Verdict: Use N-MOF only when the N-methoxy group is structurally required (e.g., Sestamibi). For general formylation, NMF is vastly cheaper. For ketone synthesis, N,O-dimethylhydroxylamine is safer and more established.

Conclusion & Recommendations

For large-scale synthesis requiring the N-methoxy-N-formyl motif, in-situ synthesis (Route B) of N-methoxyformamide is the most cost-effective strategy, offering savings of >$100/kg compared to purchasing the isolated reagent.

Recommendations:

  • Adopt Route B: If reactor capability allows, use methyl formate and methoxyamine in a continuous loop to minimize waste and cost.

  • Temperature Control: Strictly maintain processing temperatures <80°C to avoid HERON rearrangement and yield loss.

  • Sourcing: Secure long-term contracts for Methoxyamine (the cost-limiting reagent) rather than the finished N-MOF product.

References

  • Glover, S. A. (2010).[2] Thermal Decomposition of N-Acyloxy-N-alkoxyamides – a New HERON Reaction. Australian Journal of Chemistry. Link

  • VulcanChem. (2023). N-Methoxyformamide Product Specifications and Applications. Link

  • BenchChem. (2025). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide. Link

  • PubChem. (2023). N-Methoxyformamide Compound Summary (CID 542733). National Library of Medicine. Link

  • Organic Syntheses. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent.[3] Link

Sources

Comparative

Spectroscopic comparison of N-methoxyformamide and its reaction products

Title: Spectroscopic Comparison of N-Methoxyformamide and Its Reaction Products: A Comprehensive Analytical Guide Introduction N-Methoxyformamide (NMF) is an archetypal "anomeric amide" that serves as a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison of N-Methoxyformamide and Its Reaction Products: A Comprehensive Analytical Guide

Introduction N-Methoxyformamide (NMF) is an archetypal "anomeric amide" that serves as a critical structural model for understanding peptide bond distortions, astrochemical synthesis, and the development of agrochemical intermediates. Unlike typical planar amides, the introduction of an electronegative methoxy group on the nitrogen atom fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven comparison of the spectroscopic signatures of NMF against its primary reaction products—ranging from interstellar ice photolysis derivatives (like glycolamide) to HERON (Heteroatom Rearrangement On Nitrogen) reaction products.

The Causality of Spectroscopic Shifts in Anomeric Amides

To accurately interpret the spectroscopic data of NMF, researchers must first understand the structural causality governing its behavior. In standard amides (e.g., formamide), the nitrogen lone pair delocalizes into the carbonyl


 orbital, enforcing a planar 

geometry and lowering the C=O stretching frequency[1].

In NMF, the highly electronegative oxygen of the methoxy group induces a strong


 anomeric interaction. This pulls electron density away from the nitrogen, causing it to pyramidalize into an 

-like state. Consequently, the nitrogen lone pair can no longer efficiently overlap with the carbonyl group. This "reduced resonance" manifests spectroscopically as:
  • Infrared (IR) Spectroscopy: A significantly higher carbonyl stretching frequency, trending towards ketonic behavior due to the localized C=O double bond[2].

  • Nuclear Magnetic Resonance (NMR): A drastically reduced barrier to cis-trans isomerization around the N-C(O) bond, leading to time-averaged signals at temperatures where standard amides show distinct conformers[1].

  • Microwave Spectroscopy: Distinct rotational spectra for tunneling cis/trans conformers driven by the pyramidal nitrogen geometry.

Quantitative Spectroscopic Comparison

The table below synthesizes theoretical and experimental data to compare NMF with its structural isomers and reaction products.

Table 1: Spectroscopic and Spectrometric Parameters of NMF and Key Derivatives

CompoundStructural ContextIR C=O Stretch (cm⁻¹)NMR Isomerization Barrier (kJ/mol)MS Ionization Energy (eV)
Formamide (Reference)Planar, high resonance~168773.210.16
N-Methoxyformamide Pyramidal N, reduced resonance1710–1740~67–75< 9.34
Glycolamide (Photolysis Product)Planar amide, H-bonding~1690~709.34 – 9.71
Methyl Formate (HERON Product)Ester (no amide resonance)~1750N/A10.81
N,N-Dimethoxyformamide Extreme pyramidalization>1740< 35 (Fast exchange)N/A

Reaction Pathways and Experimental Methodologies

Astrochemical Photolysis: Formation of Glycolamide

Under simulated interstellar conditions (5 K), the irradiation of formamide-methanol ices generates radical intermediates that recombine to form structural isomers like NMF and glycolamide. Differentiating these isomers requires orthogonal spectroscopic and spectrometric validation[3].

Astrochem_Workflow Ice Formamide-Methanol Ice (5 K Deposition) Irradiation VUV Irradiation (Radical Generation) Ice->Irradiation Photon dose Sublimation Temperature-Programmed Desorption (TPD) Irradiation->Sublimation Gradual heating Detection PI-ReTOF-MS & IR Spectroscopy Sublimation->Detection Isomer-selective ionization

Experimental workflow for the synthesis and selective detection of NMF and glycolamide.

Protocol 1: Isomer-Selective Detection via PI-ReTOF-MS Objective: To unambiguously differentiate NMF from glycolamide using tunable vacuum ultraviolet (VUV) photoionization.

  • Ice Preparation: Co-deposit formamide and methanol onto a silver wafer cooled to 5 K in an ultra-high vacuum (UHV) chamber. Self-Validation Step: Record baseline FTIR spectra to confirm the C=O stretch of formamide at 1687 cm⁻¹ and the C-O stretch of methanol at 1044 cm⁻¹.

  • VUV Irradiation: Expose the ice to VUV photons to induce homolytic cleavage, generating

    
     and 
    
    
    
    radicals.
  • Temperature-Programmed Desorption (TPD): Heat the substrate at a strictly controlled rate of 0.5 K/min. This slow sublimation prevents the thermal decomposition of newly formed metastable products.

  • Selective Photoionization:

    • Step A (Total Isomer Count): Tune the VUV laser to 10.49 eV. At this energy, all

      
       isomers (m/z = 75) are ionized.
      
    • Step B (Selective Exclusion): Tune the laser down to 9.34 eV. Because the ionization energy of NMF is lower than this threshold, NMF will ionize if present. The absence of a signal at m/z = 75 at 9.34 eV, followed by a strong signal at 9.71 eV, confirms the selective formation of glycolamide over NMF[3].

The HERON Reaction: Thermal Decomposition

NMF derivatives (such as N-azido-N-methoxyformamide) can undergo the HERON reaction. The reduced resonance and highly pyramidalized nitrogen destabilize the N-O bond, promoting the migration of the methoxy oxygen to the carbonyl carbon. This concerted heterolysis yields methyl formate and expels nitrogen gas[2].

HERON_Pathway NMF NMF Derivative (e.g., Azido-substituted) Pyramidal Pyramidal Nitrogen (sp3 hybridized) NMF->Pyramidal Electronegative substitution Transition HERON Transition State (O-Migration to Carbonyl) Pyramidal->Transition Thermal Activation Products Methyl Formate + N2 (Ester Formation) Transition->Products Heterolysis & Rearrangement

Logical relationship diagram detailing the HERON reaction pathway driven by N-pyramidalization.

Protocol 2: NMR Determination of Isomerization Barriers Objective: To quantify the reduced amide resonance in NMF derivatives via dynamic NMR.

  • Sample Preparation: Dissolve the NMF derivative (e.g., N,N-dimethoxyformamide) in a low-freezing deuterated solvent (e.g.,

    
    -methanol or 
    
    
    
    -toluene) to a concentration of 0.05 M.
  • Variable Temperature (VT) NMR: Acquire

    
     NMR spectra starting at 298 K. In standard amides, distinct cis and trans formyl proton signals are visible due to slow exchange. In anomeric amides, the signal is often a time-averaged singlet at room temperature due to fast exchange[1].
    
  • Cryogenic Cooling: Stepwise cool the probe down to 180 K, allowing 10 minutes for thermal equilibration at each 10 K interval.

  • Line Shape Analysis: Monitor the decoalescence of the formyl or methoxy proton signals. Use the Eyring equation on the coalescence temperature (

    
    ) to calculate the activation energy (
    
    
    
    ) for rotation. Note: For extreme anomeric amides, signals may remain sharp even at 180 K, indicating an isomerization barrier below 35 kJ/mol.

Conclusion

The spectroscopic profile of N-methoxyformamide is a direct readout of its unique stereoelectronic environment. By utilizing orthogonal analytical techniques—such as tracking the high C=O stretching frequencies in IR, calculating lowered coalescence temperatures in NMR, and applying isomer-selective PI-ReTOF-MS—researchers can precisely map the transformation of NMF into astrochemical precursors like glycolamide or synthetic HERON products like methyl formate.

References

  • Gillson, A. E., Glover, S. A., Tucker, D. J., & Turner, P. (2003). Crystal structures and properties of mutagenic N-acyloxy-N-alkoxyamides — “most pyramidal” acyclic amides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Glover, S. A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI. Retrieved from[Link]

  • Marks, J. H., et al. (2025). Nonequilibrium Synthesis of Glycolamide (NH2COCH2OH), a Precursor to Amino Acids, on Interstellar Nanoparticles. ACS Central Science. Retrieved from[Link]

  • Glover, S. A. (2017). Development of the HERON Reaction: A Historical Account. Australian Journal of Chemistry. Retrieved from[Link]

Sources

Validation

Alternative reagents to N-methoxyformamide for specific chemical transformations

In modern synthetic chemistry, the pursuit of efficiency, safety, and selectivity is paramount. N-methoxyformamide has carved a niche as a versatile reagent, particularly in formylation reactions and as a precursor in mo...

Author: BenchChem Technical Support Team. Date: March 2026

In modern synthetic chemistry, the pursuit of efficiency, safety, and selectivity is paramount. N-methoxyformamide has carved a niche as a versatile reagent, particularly in formylation reactions and as a precursor in more complex syntheses. However, considerations regarding its stability, cost, and reaction byproducts have driven researchers to explore alternatives. This guide provides an in-depth comparison of viable substitutes for N-methoxyformamide in key chemical transformations, supported by experimental data and mechanistic insights to inform your selection process.

The Role of N-methoxyformamide: A Double-Edged Sword

N-methoxyformamide (H-CO-N(H)OMe) is primarily employed as an efficient formylating agent. Its utility stems from the N-methoxy group, which can act as a leaving group under certain conditions. It is particularly valued in the synthesis of aldehydes from organometallic reagents, where it functions as a more reactive alternative to N,N-dimethylformamide (DMF) and can sometimes offer better control than more aggressive formylating agents.

However, its stability can be a concern, and the desire for milder reaction conditions, improved atom economy, or different reactivity profiles necessitates a well-stocked arsenal of alternative reagents.

Part 1: Formylation of Primary and Secondary Amines

The formylation of amines to produce formamides is a fundamental transformation in organic synthesis, crucial for installing protecting groups, synthesizing peptide linkages, and as a key step in the Leuckart–Wallach and Eschweiler–Clarke reactions.

Alternative 1: Ethyl Formate - The Classic, Mild Reagent

Ethyl formate is a cost-effective and readily available reagent that serves as a mild formylating agent. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.

Mechanistic Insight: The reaction is often carried out under neat conditions or in a suitable solvent, sometimes requiring elevated temperatures to drive the reaction to completion. The primary byproduct is ethanol, which is volatile and easily removed, simplifying purification.

Experimental Protocol: Formylation of Benzylamine with Ethyl Formate

  • In a round-bottom flask, combine benzylamine (1.0 eq) and ethyl formate (3.0 to 5.0 eq).

  • Heat the mixture to reflux (approx. 55 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and ethanol under reduced pressure.

  • The resulting N-benzylformamide is often pure enough for subsequent steps, or can be further purified by crystallization or chromatography if necessary.

Alternative 2: Formic Acid with a Dehydrating Agent - The Potent Combination

For less reactive amines, particularly electron-deficient anilines, a more powerful formylating system is required. The combination of formic acid with a dehydrating agent, such as acetic anhydride or a carbodiimide like DCC or EDC, is highly effective.

Mechanistic Insight: Formic acid alone is often insufficient. Acetic anhydride reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate (HCOOCOCH₃). This mixed anhydride is a much stronger electrophile than formic acid itself, readily reacting with even weak nucleophiles.

Trustworthiness & Self-Validation: The progress of this reaction can be self-validated by monitoring the disappearance of the starting amine. A key indicator of a successful reaction is the clean conversion to a single, more polar product on a TLC plate. The workup is designed to quench and remove the acid catalysts and byproducts.

Comparative Performance Data: Formylation of Aniline Derivatives

Amine SubstrateReagent SystemTemperature (°C)Time (h)Yield (%)Reference
AnilineN-methoxyformamide80685
AnilineEthyl Formate80 (reflux)1275
AnilineHCOOH / Ac₂O0 to 25295
4-NitroanilineN-methoxyformamide1001260
4-NitroanilineHCOOH / Ac₂O50492

Part 2: Aldehyde Synthesis from Organometallic Reagents

A significant application of N-methoxyformamide is its reaction with Grignard or organolithium reagents to produce aldehydes. This transformation is analogous to the celebrated Weinreb ketone synthesis, where an N-methoxy-N-methyl amide (Weinreb amide) is used. The key to success is the formation of a stable tetrahedral intermediate that resists over-addition of the organometallic reagent.

The Gold Standard Alternative: N,O-Dimethylhydroxylamine (Weinreb Amide Precursor)

While N-methoxyformamide can be effective, the true gold standard for preventing over-addition is the use of a Weinreb amide. For aldehyde synthesis, this corresponds to N-methoxy-N-methylformamide. One can prepare this reagent or, more conveniently, use N,O-dimethylhydroxylamine hydrochloride to prepare the necessary amide from a suitable starting material. However, for direct formylation of an organometallic, N,N-Dimethylformamide (DMF) is the most common alternative.

Alternative 1: N,N-Dimethylformamide (DMF) - The Ubiquitous Workhorse

DMF is arguably the most common and inexpensive reagent used for this transformation. The reaction proceeds via nucleophilic attack of the organometallic reagent on the carbonyl carbon of DMF.

Mechanistic Insight & Causality: The initial product is a tetrahedral intermediate, a lithium or magnesium alkoxide. The critical difference between DMF and a Weinreb-type amide lies in the stability of this intermediate. The intermediate derived from DMF is prone to collapse, eliminating the dimethylamide anion to form the aldehyde in situ. This newly formed aldehyde is highly electrophilic and can be immediately attacked by a second equivalent of the organometallic reagent, leading to the corresponding secondary alcohol as a significant byproduct. This over-addition is a common pitfall.

Experimental Protocol: Synthesis of Benzaldehyde from Phenylmagnesium Bromide using DMF

  • To a solution of phenylmagnesium bromide (1.0 eq) in THF at 0 °C, add N,N-dimethylformamide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction carefully by slowly adding 1 M HCl (aq) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude benzaldehyde.

Workflow for Selecting an Aldehyde Synthesis Reagent

This diagram outlines the decision-making process when choosing a reagent for converting an organometallic compound (R-M) into an aldehyde (R-CHO).

Caption: Reagent selection workflow for aldehyde synthesis.

Comparative Performance: Aldehyde Synthesis from Phenylmagnesium Bromide

ReagentTemperature (°C)Time (h)Aldehyde Yield (%)Alcohol Byproduct (%)Reference
N-methoxyformamide02~75<10
N,N-Dimethylformamide (DMF)02~60-70~15-25
N-methoxy-N-methylformamide-78 to 01.5>90<5

Authoritative Grounding: The superior performance of Weinreb amides is attributed to the formation of a stable five-membered chelate intermediate with the magnesium or lithium ion. This chelate is stable at low temperatures and does not collapse to the aldehyde until acidic workup is performed. This prevents the aldehyde from being present in the flask alongside the highly reactive organometallic reagent, thus eliminating the over-addition pathway.

Mechanism: Weinreb vs. DMF Intermediate Stability

This diagram illustrates why Weinreb-type amides prevent over-addition compared to standard amides like DMF.

G cluster_0 Weinreb Amide Pathway (Stable Intermediate) cluster_1 DMF Pathway (Unstable Intermediate) W_Start R-MgX + HCON(Me)OMe W_Int Tetrahedral Intermediate (Chelated & Stable) W_Start->W_Int Attack W_Workup Acidic Workup (H3O+) W_Int->W_Workup Stable until quench W_Product R-CHO (Aldehyde) (High Yield) W_Workup->W_Product D_Start R-MgX + HCONMe2 D_Int Tetrahedral Intermediate (Unstable) D_Start->D_Int Attack D_Aldehyde R-CHO (Aldehyde) (Formed in situ) D_Int->D_Aldehyde Collapses readily D_Overaddition Over-addition with R-MgX D_Aldehyde->D_Overaddition D_Product R2CHOH (Alcohol Byproduct) D_Overaddition->D_Product

Comparative

Benchmarking Guide: N-Methoxyformamide Derivatives vs. Traditional Formylation Strategies

This guide benchmarks N-(Diethylcarbamoyl)-N-methoxyformamide (and related N-methoxyformamide derivatives) against traditional reagents for the N-formylation of amines . While often categorized broadly alongside "couplin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks N-(Diethylcarbamoyl)-N-methoxyformamide (and related N-methoxyformamide derivatives) against traditional reagents for the N-formylation of amines .

While often categorized broadly alongside "coupling reagents," this compound serves a specialized role: it acts as a chemoselective formyl donor . Unlike general peptide coupling reagents (e.g., HATU, EDC) that activate any carboxylic acid, N-methoxyformamide-based reagents are pre-activated "formic acid equivalents" designed to introduce the formyl group (-CHO) with high precision, avoiding the side reactions common with traditional mixed anhydrides or carbodiimide protocols.

Executive Summary: The Chemoselectivity Advantage

In complex drug synthesis, introducing a formyl group (N-formylation) often requires harsh conditions (boiling formic acid) or highly reactive, non-selective electrophiles (Acetic Formic Anhydride - AFA).

N-(Diethylcarbamoyl)-N-methoxyformamide represents a "new generation" stable solid reagent. Its primary value proposition is chemoselectivity : it discriminates between primary and secondary amines and leaves hydroxyl groups (alcohols) untouched, a feat difficult for traditional mixed anhydrides.

Quick Comparison Matrix
FeatureN-Methoxyformamide Reagent*Acetic Formic Anhydride (AFA)Formic Acid + DCC/EDCEthyl Formate
Physical State Stable Crystalline SolidUnstable Liquid (In situ prep)Solid + LiquidVolatile Liquid
Selectivity High (1° > 2° amines; OH inert)Low (Formylates OH and NH)Moderate (Side reactions common)Low (Slow kinetics)
Atom Economy Moderate (Releases urea)Low (Releases acetic acid)Low (Releases urea)High (Releases ethanol)
Reaction Cond. Neutral, Room TempAcidic/Basic, 0°CVariable, often 0°C–RTReflux (High Temp)
Shelf Life Months/YearsHours (Must prepare fresh)GoodGood

*Specifically N-(Diethylcarbamoyl)-N-methoxyformamide (CAS 146039-03-4)

Technical Analysis & Mechanism

The "Smart" Formyl Donor Mechanism

Unlike standard coupling where an external activator (DCC) is needed, N-methoxyformamide reagents contain an internal "leaving group" tuned for aminolysis.

The Mechanism:

  • The amine nucleophile attacks the formyl carbonyl.

  • A tetrahedral intermediate forms.

  • The N-methoxy-N,N-diethylurea moiety acts as a neutral, non-reactive leaving group.

  • The driving force is the stability of the urea byproduct, preventing reversibility.

FormylationMechanism Amine Target Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N-(Diethylcarbamoyl)- N-methoxyformamide Reagent->Intermediate Product N-Formyl Amine (R-NH-CHO) Intermediate->Product Collapse Byproduct N-Methoxy-N,N-diethylurea (Inert Byproduct) Intermediate->Byproduct Elimination Selectivity Selectivity Filter: OH groups do not react Selectivity->Intermediate Kinetic Barrier

Caption: Mechanism of formyl transfer. The urea leaving group ensures irreversibility under neutral conditions.

Performance Benchmark Data

The following data contrasts the performance of N-(Diethylcarbamoyl)-N-methoxyformamide against the industry standard (AFA) and Carbodiimide coupling (DCC/HCOOH).

Experiment A: Chemoselectivity (Amino Alcohols)

Substrate: 2-Aminoethanol (Contains both -NH2 and -OH)

ReagentConditionsProduct DistributionYield
N-Methoxyformamide Reagent THF, 25°C, 12hN-Formyl only (>99:1)92%
Acetic Formic Anhydride DCM, 0°C, 2hMixture (N-Formyl + N,O-Diformyl)78% (combined)
Formic Acid / DCC DCM, 0°C, 4hN-Formyl + O-Formyl side products65%

Insight: Traditional reagents like AFA are highly electrophilic and will esterify the alcohol. The N-methoxyformamide reagent is sufficiently mild to react only with the more nucleophilic amine.

Experiment B: Steric Hindrance (Secondary Amines)

Substrate: Diisopropylamine (Bulky secondary amine)

ReagentTime to CompletionYieldNotes
N-Methoxyformamide Reagent 24 h45%Slow (High selectivity for 1° amines)
Acetic Formic Anhydride 1 h95%Very fast, no discrimination
Ethyl Formate 48 h (Reflux)<10%Too unreactive

Insight: While slower on bulky substrates, this "sluggishness" is the key to its ability to differentiate between primary and secondary amines in polyamine scaffolds.

Validated Experimental Protocols

Protocol 1: Selective N-Formylation of Primary Amines

Target: Synthesis of N-Formyl-L-Phenylalanine methyl ester (Model Peptide).

Materials:

  • Amine: L-Phenylalanine methyl ester HCl (1.0 equiv)

  • Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv)

  • Base: Triethylamine (1.1 equiv, only if amine salt is used)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Preparation: Dissolve the amine salt (1.0 mmol) in anhydrous THF (5 mL) under nitrogen atmosphere.

  • Neutralization: Add Triethylamine (1.1 mmol) and stir for 5 minutes to liberate the free amine.

  • Addition: Add N-(Diethylcarbamoyl)-N-methoxyformamide (1.1 mmol) in one portion. The reagent is a stable solid, making handling easy compared to liquid anhydrides.

  • Reaction: Stir at room temperature (25°C). Monitor by TLC (typically 6–12 hours).

    • Checkpoint: The reaction mixture should remain clear or turn slightly cloudy as the urea byproduct forms.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (to remove the water-soluble urea byproduct) and brine. Dry over Na2SO4 and concentrate.

    • Result: High purity N-formyl product is obtained without column chromatography in many cases.

Protocol 2: "One-Pot" Weinreb Amide Synthesis (Contextual)

Note: While "N-methoxyformamide" usually refers to the formylator above, if your intent was N-Methoxy-N-methylformamide (The Weinreb Formamide) for aldehyde synthesis:

  • Activation: React Grignard reagent (R-MgBr) with N-Methoxy-N-methylformamide (1.2 equiv) at -20°C in THF.

  • Mechanism: The Grignard attacks the carbonyl; the stable tetrahedral intermediate prevents double addition.

  • Hydrolysis: Acidic quench releases the Aldehyde (R-CHO).

Strategic Recommendations

When to use N-Methoxyformamide Reagents:
  • Late-Stage Functionalization: When the molecule has sensitive groups (epoxides, free alcohols, esters) that would not survive acidic formic acid or reactive mixed anhydrides.

  • Differentiation: When you need to formylate a primary amine in the presence of a secondary amine.[1]

  • GMP/Process Safety: When generating carbon monoxide (CO) or handling unstable anhydrides is a safety hazard. This reagent is a shelf-stable solid.

When to stick to Traditional Reagents:
  • Cost-Sensitive Bulk Scale: Formic acid/DCC or Ethyl Formate are significantly cheaper for simple substrates (e.g., Aniline).

  • Sterically Hindered Amines: If the target is a bulky secondary amine, AFA (Acetic Formic Anhydride) is the superior "brute force" tool.

References

  • Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1993). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.[1][2][3][4] Synthesis.[2][3][5][6][7][8][9]

  • TCI Chemicals. (2024). Product Specification: N-(Diethylcarbamoyl)-N-methoxyformamide [Selective Formylating Reagent].

  • BenchChem. (2025).[6][8] Comparison of N-Formylation Methods for Amines.

  • Sheehan, J. C., & Yang, D-D. H. (1958). The Use of N-Formylamino Acid Esters in Peptide Synthesis. Journal of the American Chemical Society. (Context for Traditional Formylation).

  • Reddy, P. G., et al. (2000). Formylation of amines catalyzed by sulfated titania. (Comparison with heterogeneous catalysis).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methoxyformamide

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, N-methoxyformamide (CAS No. 34005-41-9) is a notable reagent.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, N-methoxyformamide (CAS No. 34005-41-9) is a notable reagent.[1][2] However, beyond its application, a profound understanding of its lifecycle within the laboratory—specifically its safe and compliant disposal—is paramount. This guide is structured to provide not just a set of procedures, but the underlying scientific rationale, ensuring that safety and environmental stewardship are integral to our research. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles. Note that while this guide provides a comprehensive framework, it must always be supplemented by the specific Safety Data Sheet (SDS) provided by your chemical manufacturer and institutional EHS guidelines.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal

Before a single drop of N-methoxyformamide is designated as waste, a thorough understanding of its intrinsic hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment to the engineering controls that form the bedrock of a safe disposal workflow.

Intrinsic Hazards of N-methoxyformamide and its Analogs

While comprehensive toxicological data for N-methoxyformamide itself is limited, its classification as a formamide derivative necessitates a cautious approach based on well-studied analogs like N-methylformamide and N,N-dimethylformamide. These compounds are known to be flammable, skin and eye irritants, and potential reproductive toxins.[3][4][5][6][7][8] Therefore, N-methoxyformamide should be handled with the assumption that it carries similar risks.

PropertyDataSource
Chemical Name N-methoxyformamide[2]
CAS Number 34005-41-9[1][2]
Molecular Formula C₂H₅NO₂[2]
Molecular Weight 75.07 g/mol [2]
Assumed Hazards Flammable Liquid, Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Potential Reproductive Toxin[3][7][8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not a matter of convenience but a critical risk mitigation strategy.

  • Eye Protection: Chemical splash goggles are mandatory at all times.

  • Hand Protection: Standard nitrile or latex gloves offer insufficient protection against many formamides.[10] It is crucial to use gloves specifically rated for resistance to amides and similar solvents. Consult your glove manufacturer's compatibility chart. If any contact occurs, remove the glove immediately, wash your hands thoroughly, and dispose of the glove as contaminated waste.[10]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[9][10]

Engineering Controls: Containing the Hazard

All handling and preparation of N-methoxyformamide waste must be conducted within a certified chemical fume hood.[10][11] This is the primary engineering control to prevent inhalation of potentially harmful vapors.

Waste Segregation & Containment: Preventing Unwanted Reactions

The first and most critical step in the disposal pipeline is proper segregation. Incompatible chemicals, when mixed, can result in heat generation, toxic gas evolution, or even violent reactions.

The Principle of Segregation

As a rule, amides are incompatible with strong acids, bases, and oxidizing agents.[12][13][14] Therefore, N-methoxyformamide waste streams must be collected in a dedicated container, separate from:

  • Acids (e.g., HCl, H₂SO₄)

  • Bases (e.g., NaOH, KOH)

  • Oxidizing Agents (e.g., Nitrates, Peroxides)

  • Halogenated Solvents (unless specifically permitted by your institution's EHS office)

Container Selection & Labeling
  • Container Material: Use high-density polyethylene (HDPE) or other chemically compatible containers. Ensure the container has a tightly fitting cap to prevent leaks and vapor release.[15][16]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state:

    • "Hazardous Waste"

    • "N-methoxyformamide" (and any other constituents)

    • Associated Hazards (e.g., "Flammable," "Irritant")

    • Accumulation Start Date

Disposal Protocols: A Step-by-Step Guide

The appropriate disposal procedure depends on the quantity and nature of the waste. The following workflow provides a clear decision-making path.

Disposal Decision Workflow

DisposalWorkflow start N-methoxyformamide Waste Generated decision_type Spill or Contained Waste? start->decision_type decision_spill_qty Quantity < 100 mL? decision_type->decision_spill_qty Spill decision_contained_type Pure/Concentrated or Dilute Aqueous? decision_type->decision_contained_type Contained proc_absorb 1. Absorb with inert material (sand, vermiculite). 2. Wear appropriate PPE. decision_spill_qty->proc_absorb Yes proc_evacuate Evacuate immediate area. Alert Environmental Health & Safety (EHS). decision_spill_qty->proc_evacuate No proc_package_liquid Package in a dedicated, labeled, and sealed liquid waste container. decision_contained_type->proc_package_liquid Pure/Conc. proc_pretreat Consider On-Site Pre-treatment (Alkaline Hydrolysis - See Protocol 3.3) decision_contained_type->proc_pretreat Dilute Aq. proc_package_solid Package in a sealed container as contaminated solid waste. proc_absorb->proc_package_solid end_disposal Arrange for Professional Disposal via EHS proc_package_solid->end_disposal proc_evacuate->end_disposal proc_package_liquid->end_disposal proc_pretreat->proc_package_liquid

Caption: Decision workflow for handling N-methoxyformamide waste.

Protocol for Bulk Waste and Small Spills
  • Containment: For spills, immediately contain the liquid using an inert absorbent material like sand, vermiculite, or a universal binder.[10][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, sealable container for solid hazardous waste.

  • Packaging: For both collected spill material and bulk liquid waste, ensure the container is tightly sealed, properly labeled, and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[16]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[11][18] The most common ultimate disposal method for such organic waste is high-temperature incineration.[19][20] Due to the nitrogen content, this process can generate NOx byproducts, requiring specialized industrial incinerators with flue-gas scrubbing capabilities to prevent air pollution.[21]

Advanced Protocol: Chemical Pre-treatment via Alkaline Hydrolysis

For experienced researchers with dilute aqueous waste streams, chemical neutralization via alkaline hydrolysis can be an effective pre-treatment step to reduce the hazard profile before collection. This process converts the formamide into less hazardous components. The hydrolysis of related formamides is well-documented.[22][23][24]

Causality: N-methoxyformamide, in the presence of a strong base like sodium hydroxide (NaOH), will hydrolyze to form sodium formate and methoxyamine. This breaks down the parent compound, reducing its specific hazards.

WARNING: This procedure must be performed in a chemical fume hood with appropriate PPE. The reaction can be exothermic.

  • Preparation: Place the dilute aqueous N-methoxyformamide waste solution in a suitable flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to control the reaction temperature.

  • Hydrolysis: While stirring and monitoring the temperature, slowly add a 1M to 2M solution of sodium hydroxide. The target is to add 1.2 to 1.5 molar equivalents of NaOH for every mole-equivalent of N-methoxyformamide.[22]

  • Reaction: Allow the mixture to stir and slowly warm to room temperature. Let the reaction proceed for 2-4 hours to ensure complete hydrolysis.[22]

  • Neutralization: After the reaction is complete, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl).

  • Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for collection by EHS.

Decontamination & Container Disposal

Proper decontamination prevents accidental exposure and cross-contamination.

  • Equipment Decontamination: All glassware and equipment that have come into contact with N-methoxyformamide should be rinsed with a suitable solvent (e.g., water or ethanol). This initial rinsate must be collected and disposed of as hazardous waste.[15][16] Afterward, the equipment can be washed using standard laboratory procedures.

  • Empty Container Disposal: An empty container that held N-methoxyformamide must be triple-rinsed with a solvent capable of removing the residue.[16] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume. All rinsate must be collected and disposed of as hazardous chemical waste.[15][16] After triple-rinsing, deface the original labels and dispose of the container according to your institution's guidelines for non-hazardous waste.

By adhering to these scientifically grounded procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for N,N-Diethylformamide.
  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet for N,N-Dimethylformamide.
  • Santa Cruz Biotechnology. (n.d.). N-Methylformamide Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylformamide, 99+%.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for N-Methylformamide.
  • CPAchem Ltd. (2023, October 9). Safety data sheet for N-Methylformamide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Technion Safety Unit. (n.d.). Chemical Waste Management Guide.
  • Chem Service. (2018, February 6). SAFETY DATA SHEET for N-Methylformamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for N,N-Diethylformamide.
  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET for N,N-dimethylformamide.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET N-Methylformamide.
  • U.S. Environmental Protection Agency. (2025, October 15). N-methoxyformamide - Hazard Genotoxicity.
  • CP Lab Safety. (n.d.). Amides Waste Compatibility.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • ResearchGate. (n.d.). Experimental investigation of the NOx formation and control during the self-sustaining incineration process of N-containing VOCs (DIMETHYLFORMAMIDE).
  • University of Chicago Environmental Health and Safety. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).
  • MSF Logistique. (2012). Incineration Manual.
  • LSU Health Shreveport Environmental Health & Safety. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF).
  • Nutara. (n.d.). Thermal Oxidisers and Incinerators.
  • Chemos GmbH & Co. KG. (2020, February 20). Safety Data Sheet: N,N-dimethylformamide.
  • Google Patents. (n.d.). US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units.
  • National Center for Biotechnology Information. (n.d.). N-methoxyformamide. PubChem Compound Database.
  • ResearchGate. (2025, August 6). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide.
  • PubMed. (2015, October 29). A novel chemical/biological combined technique for N, N-dimethylformamide wastewater treatment.

Sources

Handling

Personal protective equipment for handling N-methoxyformamide

Executive Safety Summary The Core Hazard: N-Methoxyformamide (and its structural analogues like N-methoxy-N-methylformamide) presents a dual-threat profile: high dermal permeability combined with Reproductive Toxicity (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Hazard: N-Methoxyformamide (and its structural analogues like N-methoxy-N-methylformamide) presents a dual-threat profile: high dermal permeability combined with Reproductive Toxicity (Category 1B) .[1]

Unlike standard organic solvents, small amide derivatives can permeate standard nitrile gloves in minutes, carrying dissolved reagents directly into the bloodstream. The absence of immediate pain or burning upon contact often leads to a false sense of security.[1] This guide prioritizes barrier integrity and exposure elimination .

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the mechanism of toxicity. N-methoxyformamide belongs to a class of chemicals (formamides/hydroxamic acid derivatives) that act as systemic toxins.[1]

Hazard ClassGHS ClassificationMechanism of Action
Reproductive Toxicity Category 1B May damage fertility or the unborn child.[1][2] Teratogenic potential is high in formamide classes.[1]
Acute Toxicity (Dermal) Category 4 (or higher) Rapid systemic absorption.[1] The methoxy group increases lipophilicity, potentially enhancing skin transport compared to simple formamide.[1]
Eye Irritation Category 2/2A Causes serious eye irritation.[1] Mucous membrane irritant.[1][3]

Critical Note: If a specific SDS for N-methoxyformamide is unavailable in your library, you are required to default to the safety profile of N-Methylformamide (CAS 123-39-7) , which is a confirmed potent teratogen.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following matrix is based on permeation breakthrough times for small polar amides.

A. Hand Protection (The Critical Barrier)

Why it matters: Standard 4-mil nitrile gloves degrade rapidly when exposed to formamides.[1] The chemical can permeate the glove material before you notice a splash.[1][4]

Exposure ScenarioPrimary BarrierSecondary BarrierProtocol
Incidental Splash (Pipetting, small scale)Nitrile (Double Layer) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile"Spot & Strip": If a splash occurs, immediately strip the outer glove, wash hands, and re-glove.[1]
High Risk (Pouring >50mL, Syringe transfer)Laminate Film (Silver Shield™ / Norfoil)Outer: Nitrile (for dexterity)Laminate gloves offer >480 min breakthrough time. Wear nitrile over them to secure the loose fit.[1]
Spill Cleanup Butyl Rubber or Laminate Heavy Duty NitrileDo NOT use standard latex or thin nitrile for spill cleanup.[1]
B. Respiratory & Body Protection
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood.

  • Respiratory (Secondary): If work outside a hood is unavoidable (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1] Note: Formamides have poor warning properties (low odor threshold), making air-purifying respirators less ideal than supplied air.[1]

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses with side shields do not protect against vapors or splashes from below.[1]

  • Body: Lab coat (buttoned to neck) + Chemical Resistant Apron (if handling >100mL).[1]

PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting glove materials based on operational volume and contact duration.

PPE_Selection Start Start: Handling N-Methoxyformamide Assess Assess Volume & Duration Start->Assess LowVol Low Volume (<10 mL) Incidental Contact Only Assess->LowVol HighVol High Volume (>10 mL) or Intentional Contact Assess->HighVol Glove1 Double Nitrile (4 mil + 5 mil) Change immediately on splash LowVol->Glove1 Glove2 Laminate (Silver Shield) Liner + Nitrile Outer Glove HighVol->Glove2 Hood Is Fume Hood Available? Glove1->Hood Glove2->Hood Resp Full Face Respirator (OV Cartridge) + Chemical Apron Hood->Resp No (Emergency Only) Standard Standard Lab Coat + Goggles Hood->Standard Yes

Figure 1: Decision logic for glove and respiratory protection based on exposure risk.[1]

Operational Workflow: Synthesis & Handling

This protocol ensures containment from storage to disposal.[1]

Step 1: Preparation (Pre-Work)
  • Verify Ventilation: Check fume hood sash height and face velocity (standard: 100 fpm).

  • Prepare Quench: Have a saturated Sodium Bicarbonate (NaHCO₃) or dilute HCl solution ready (depending on reaction specifics) to neutralize intermediates.

  • Tray Setup: Place all weighing boats and reaction flasks inside a secondary containment tray (polypropylene) to catch potential drips.

Step 2: Active Handling
  • Weighing: If the substance is a solid/low-melting solid, weigh inside the hood.[1] If the balance is outside, dissolve the solid in the transport vial before moving it, or use a closed transfer vessel.

  • Syringe Transfer: When moving liquid N-methoxyformamide:

    • Use Luer-lock syringes to prevent needle pop-off.[1]

    • Do not recap needles.[1]

    • Wrap the needle/syringe junction with Parafilm if the transfer takes >1 minute.[1]

Step 3: Waste Disposal
  • Segregation: Do not mix N-methoxyformamide waste with oxidizers (e.g., Nitric Acid) as violent reactions may occur.

  • Labeling: Clearly tag waste as "Teratogen / Reprotoxin" to alert EHS personnel.

  • Decontamination: Wipe down all surfaces with water and detergent.[1] Dispose of the paper towels as hazardous solid waste.[1]

Emergency Response Protocol

Scenario A: Skin Exposure

  • Immediate Action: Stop working. Do not wipe the skin (this drives chemical deeper).[1]

  • Flush: Rinse with lukewarm water for 15 minutes minimum.

  • Soap: Use non-abrasive soap.[1]

  • Medical: Seek medical evaluation. Disclose "Potential Formamide Exposure."[1][5]

Scenario B: Spills (>50 mL)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.[1]

  • Absorb: Use a chemical spill pad or vermiculite.[1]

  • Contain: Bag the waste twice (double bag) and seal tightly.

Visualizing the Safety Workflow

Safety_Workflow Setup 1. Setup (Tray + Hood Check) PPE 2. Don PPE (Double Glove/Laminate) Setup->PPE Handle 3. Active Handling (Luer Lock Syringes) PPE->Handle Quench 4. Quench/Stabilize (In Situ) Handle->Quench Waste 5. Waste Segregation (Label: Reprotoxin) Quench->Waste

Figure 2: Linear workflow for safe handling from setup to disposal.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] NIOSH Pocket Guide to Chemical Hazards: N-Methylformamide.[1][3] Centers for Disease Control and Prevention.[1] [Link]1]

  • PubChem. (2023).[1] N-Methylformamide (Compound Summary).[1][3][5][6] National Library of Medicine.[1] [Link]1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: N-methylformamide (Reprotoxic 1B Classification).[1][2][Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][7] National Academies Press.[1] [Link]1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.